2-(1H-imidazol-1-yl)pyridin-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUACNPJPNGVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585541 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156489-93-9 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Discovery and Background of 2-(1H-imidazol-1-yl)pyridin-3-amine
Executive Summary
This technical guide addresses the discovery and background of the chemical compound 2-(1H-imidazol-1-yl)pyridin-3-amine. Despite a comprehensive search of scientific literature and patent databases, there is a notable scarcity of specific information regarding the discovery, synthesis, and biological activity of this particular molecule. The compound, identified by the CAS Number 156489-93-9, is commercially available, suggesting its use as a potential building block or intermediate in chemical synthesis.[1] However, detailed experimental protocols, quantitative biological data, and associated signaling pathways for this specific compound are not publicly documented.
This guide will first elaborate on the limited available information for this compound. Subsequently, it will provide a detailed overview of a closely related and extensively studied class of compounds: imidazo[1,2-a]pyridines. This will offer the reader insights into the general synthetic strategies and potential therapeutic relevance of compounds containing a similar structural scaffold.
The Enigmatic this compound
A thorough investigation of chemical and biological databases reveals that this compound is a known chemical entity. However, its role in the scientific literature is largely undefined. No seminal discovery papers, detailed synthetic procedures, or studies on its biological effects have been identified. Its commercial availability from suppliers like Santa Cruz Biotechnology suggests it is accessible for research purposes.[1] The lack of published data could indicate several possibilities:
-
A Novel or Niche Intermediate: The compound may be a recently synthesized molecule with its applications and properties yet to be published.
-
Proprietary Research: It might be a key intermediate in a proprietary drug discovery program, with details withheld in patents that are not easily identifiable through public search queries.
-
Limited Biological Significance: The compound may have been synthesized and screened without exhibiting significant biological activity, thus not warranting extensive publication.
Due to this absence of specific data, it is not possible to provide the requested detailed experimental protocols, quantitative data tables, or signaling pathway diagrams for this compound.
A Closely Related Scaffold: The Imidazo[1,2-a]pyridines
In contrast to the scarcity of information on this compound, the isomeric imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with a rich history of synthesis and a broad range of biological activities. These bicyclic heterocyclic compounds are structurally similar to purines and indoles, making them privileged structures in drug discovery.
Discovery and Therapeutic Significance
The synthesis of the imidazo[1,2-a]pyridine core was first reported in 1925 by Tschitschibabin.[2] Since then, numerous derivatives have been developed, leading to several marketed drugs with diverse therapeutic applications, including hypnotic agents like Zolpidem and anxiolytics such as Alpidem. The broad biological profile of this class of compounds includes antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3]
General Synthetic Strategies for Imidazo[1,2-a]pyridines
A variety of synthetic routes to the imidazo[1,2-a]pyridine nucleus have been established. One of the most common and versatile methods is the condensation of a 2-aminopyridine with an α-haloketone.[2]
More advanced and efficient methods have also been developed, including:
-
One-Pot Multicomponent Reactions: The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) allows for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide in a single step.[2] This method is highly efficient for creating libraries of diverse compounds for drug screening.
-
Metal-Catalyzed Reactions: Copper-catalyzed reactions have been extensively used for the synthesis of imidazo[1,2-a]pyridines, offering mild reaction conditions and broad substrate scope.[4]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction rates for the synthesis of these compounds.[2]
Conclusion
While a comprehensive technical guide on the discovery and background of this compound cannot be constructed from the currently available public information, this report has established its identity as a commercially available chemical. The lack of detailed scientific literature suggests it may be a novel intermediate or a compound with limited reported biological significance.
For researchers interested in this structural class, the closely related and well-documented imidazo[1,2-a]pyridines offer a rich field of study. The diverse synthetic methodologies and broad spectrum of biological activities associated with the imidazo[1,2-a]pyridine scaffold provide a valuable starting point for the design and synthesis of new therapeutic agents. Further research may eventually uncover the specific role and potential applications of this compound.
References
An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 156489-93-9)
Disclaimer: Publicly available scientific literature lacks specific experimental data for 2-(1H-imidazol-1-yl)pyridin-3-amine. This guide is a theoretical construct based on established principles of medicinal chemistry and extrapolated data from structurally related imidazole and pyridine derivatives. The experimental protocols and potential biological activities described herein are prophetic and require experimental validation.
Core Compound Summary
This compound is a heterocyclic organic compound incorporating both an imidazole and a pyridine ring. The presence of these two moieties suggests a potential for a wide range of biological activities, as both are common pharmacophores in drug discovery. Its designation for use in proteomics research indicates a potential role as a chemical probe, tool compound, or a fragment for further chemical synthesis.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | Supplier Data |
| Molecular Weight | 160.18 g/mol | Supplier Data |
| Predicted LogP | 1.2 - 1.8 | Cheminformatics Software |
| Predicted pKa (most basic) | 5.5 - 6.5 (pyridinium) | Cheminformatics Software |
| Predicted Solubility | Moderately soluble in polar organic solvents | Chemical Analogy |
Synthesis and Characterization
While a specific, published synthetic route for this compound is not available, a plausible and efficient synthesis can be proposed based on established N-arylation methodologies. A common approach would involve the coupling of 3-amino-2-halopyridine with imidazole.
Proposed Synthetic Pathway
A potential synthetic route is the copper-catalyzed N-arylation of imidazole with a 3-amino-2-halopyridine.
Caption: Proposed Ullmann-type N-arylation synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-amino-2-chloropyridine (1.0 eq)
-
Imidazole (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction vessel, add 3-amino-2-chloropyridine, imidazole, CuI, L-proline, and K₂CO₃.
-
Add DMSO to the vessel.
-
The reaction mixture is heated to 120 °C and stirred for 24 hours under an inert atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Potential Biological Activity and Signaling Pathways
The imidazole-pyridine scaffold is present in numerous biologically active molecules, including kinase inhibitors and anti-cancer agents. Based on this, this compound could potentially interact with various signaling pathways implicated in cell proliferation and survival.
Hypothetical Signaling Pathway Involvement
A plausible target for compounds with this scaffold is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: In Vitro Kinase Assay
To investigate the potential inhibitory activity of the compound on a kinase such as PI3K, a luminescence-based in vitro kinase assay can be performed.
Materials:
-
Recombinant human PI3K enzyme
-
PIP2 substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound (test compound)
-
Staurosporine (positive control)
-
Assay buffer
Procedure:
-
A kinase reaction is set up containing the PI3K enzyme, PIP2 substrate, and ATP in the assay buffer.
-
The test compound is added at various concentrations. A known kinase inhibitor like staurosporine is used as a positive control.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The Kinase-Glo® reagent is added, which measures the amount of remaining ATP.
-
Luminescence is measured using a plate reader. A decrease in luminescence indicates kinase inhibition.
-
The IC₅₀ value is calculated from the dose-response curve.
Applications in Proteomics
The mention of this compound in the context of proteomics suggests its use as a chemical probe. The primary amine group allows for its conjugation to solid supports or labeling with reporter tags.
Workflow for Chemical Probe Development
Caption: Workflow for utilizing the compound as a chemical probe in proteomics.
Conclusion
This compound represents a molecule of interest at the intersection of medicinal chemistry and chemical biology. While specific experimental data is currently lacking in the public domain, its structural motifs suggest a high potential for biological activity. The prophetic experimental protocols and workflows outlined in this guide provide a framework for future research into the synthesis, characterization, and application of this and structurally related compounds. Further investigation is warranted to elucidate its true chemical and biological properties.
An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-1-yl)pyridin-3-amine
This technical guide provides a comprehensive exploration of a viable synthetic pathway for 2-(1H-imidazol-1-yl)pyridin-3-amine, a molecule of interest for researchers, scientists, and professionals in drug development. The proposed synthesis is centered around the robust and versatile Buchwald-Hartwig amination, a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction between 2-chloropyridin-3-amine and imidazole. This approach is favored due to the commercial availability of the starting materials and the high functional group tolerance of the Buchwald-Hartwig reaction.[1][2]
The reaction proceeds via a catalytic cycle involving the oxidative addition of the 2-chloropyridine to a palladium(0) complex, followed by coordination of the imidazole, deprotonation by a base, and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[3]
Detailed Experimental Protocol
The following protocol is an adapted procedure based on established methods for the Buchwald-Hartwig amination of chloropyridines.[3][4]
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable (NHC)Pd catalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos, or tBuXPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere of argon or nitrogen, combine 2-chloropyridin-3-amine (1.0 mmol, 1.0 equiv), imidazole (1.2 mmol, 1.2 equiv), the palladium precatalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: To the flask, add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv). Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to a temperature between 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Quantitative Data for Analogous Reactions
While specific yield and reaction parameters for the synthesis of this compound are not extensively reported in the literature, the following table summarizes representative data from analogous Buchwald-Hartwig amination reactions of chloropyridines. This data provides a reasonable expectation for the efficiency of the proposed synthesis.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85 | [11] |
| 2,4-Dichloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 12 | 92 | [11] |
| 2-Chloropyridine | Pyrrolidine | (tBuBrettPhos)Pd(allyl)Cl | LHMDS | THF | 80 | 16 | 78 | [12] |
| 2-Bromopyridine | Methylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 90 | 24 | 75 | [13] |
Synthesis Pathway Diagram
Caption: Proposed synthesis of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
References
- 1. CAS RN 288-32-4 | Fisher Scientific [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloro-3-pyridinamine | 6298-19-7 [chemicalbook.com]
- 6. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 7. 6298-19-7 Cas No. | 3-Amino-2-chloropyridine | Apollo [store.apolloscientific.co.uk]
- 8. scbt.com [scbt.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Imidazole for synthesis 288-32-4 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(1H-imidazol-1-yl)pyridin-3-amine: A Technical Guide
Introduction
2-(1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique arrangement of nitrogen atoms, which can act as ligands for metal coordination and participate in hydrogen bonding. Accurate structural confirmation and purity assessment are paramount for any subsequent application. This guide provides an overview of the expected preliminary spectroscopic data (NMR, IR, MS) and the detailed experimental protocols required to obtain them, tailored for researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₈H₈N₄, Molecular Weight: 160.18 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.15 | s | - | 1H | Imidazole H-2 |
| 7.95 | dd | 4.5, 1.5 | 1H | Pyridine H-6 |
| 7.60 | s | - | 1H | Imidazole H-5 |
| 7.30 | dd | 8.0, 1.5 | 1H | Pyridine H-4 |
| 7.15 | s | - | 1H | Imidazole H-4 |
| 7.05 | dd | 8.0, 4.5 | 1H | Pyridine H-5 |
| 5.30 | s (broad) | - | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 145.0 | Pyridine C-2 |
| 142.5 | Pyridine C-6 |
| 138.0 | Imidazole C-2 |
| 135.5 | Pyridine C-3 |
| 130.0 | Imidazole C-5 |
| 124.0 | Pyridine C-4 |
| 120.0 | Pyridine C-5 |
| 118.5 | Imidazole C-4 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Data (Solid, ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3120 - 3080 | Medium | C-H Aromatic Stretch | Pyridine & Imidazole |
| 1620 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1590, 1570, 1480 | Strong | C=C and C=N Ring Stretching | Pyridine & Imidazole |
| 1320 | Medium | C-N Stretch | Aryl-Amine |
| 1250 | Medium | C-N Stretch | Imidazole Ring |
| 900 - 650 | Strong | C-H Out-of-Plane Bending | Aromatic Rings |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Ion Species | Description |
| 161.08 | [M+H]⁺ | Protonated Molecular Ion |
| 144.05 | [M+H - NH₃]⁺ | Loss of Ammonia |
| 94.05 | [C₅H₄N₂]⁺ | Fragment of Pyridine-Amine |
| 68.05 | [C₃H₄N₂]⁺ | Imidazole Ring Fragment |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Ensure the sample is fully dissolved; gentle vortexing may be applied. Transfer the solution to a 5 mm NMR tube.[2]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Tune and lock the spectrometer using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal resolution and line shape.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) as an internal reference.[3] Integrate the peaks in the ¹H spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.[4]
-
Place a small amount of the solid this compound powder directly onto the crystal surface.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[5]
-
-
Instrumentation: Use a standard FT-IR spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile with water, containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[6]
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[7] This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion detection mode.
-
Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).
-
-
Data Processing: The software will display the mass spectrum, plotting relative intensity versus the mass-to-charge ratio (m/z). Identify the protonated molecular ion [M+H]⁺ and any significant fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for spectroscopic analysis of a novel compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. uwyo.edu [uwyo.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. acdlabs.com [acdlabs.com]
Theoretical and Computational Profile of 2-(1H-imidazol-1-yl)pyridin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 2-(1H-imidazol-1-yl)pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document leverages data from closely related imidazole and aminopyridine derivatives to project its structural, electronic, and spectroscopic properties. This guide outlines standard computational methodologies, including Density Functional Theory (DFT), and presents anticipated quantitative data for key molecular parameters. Furthermore, it details common synthetic pathways and characterization techniques applicable to this class of compounds. The included diagrams illustrate generalized experimental workflows and logical relationships pertinent to the study of such molecules, offering a robust framework for future research and development endeavors.
Introduction
Imidazole and pyridine moieties are fundamental building blocks in a vast array of biologically active compounds and functional materials. The fusion of these two heterocyclic systems, as seen in this compound, is anticipated to yield unique physicochemical properties stemming from the interplay of their respective electron-rich and electron-deficient characteristics. Imidazole derivatives are known for their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties. Similarly, aminopyridines serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.
This guide aims to provide a detailed theoretical framework for understanding the molecular characteristics of this compound. By examining computational studies on analogous structures, we can infer critical data regarding its geometry, electronic structure, and potential reactivity. This information is invaluable for researchers engaged in the rational design of novel drugs and materials.
Computational Methodologies
The theoretical investigation of imidazole and pyridine derivatives typically employs quantum chemical calculations to elucidate their structural and electronic properties. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy.
Geometry Optimization and Vibrational Analysis
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation. This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. These parameters are typically calculated at the same level of theory used for geometry optimization.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is used to identify electrophilic and nucleophilic sites, which is essential for predicting intermolecular interactions and reaction mechanisms.
Natural Bond Orbital (NBO) Analysis
NBO analysis is employed to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. This provides deeper insights into the electronic stabilization and bonding characteristics.
Predicted Quantitative Data
Based on computational studies of similar imidazole-pyridine systems, the following tables summarize the expected ranges for key quantitative parameters of this compound.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value Range |
| Bond Lengths (Å) | |
| C-N (Pyridine) | 1.33 - 1.38 |
| C-C (Pyridine) | 1.38 - 1.41 |
| C-N (Imidazole) | 1.32 - 1.39 |
| C=N (Imidazole) | 1.30 - 1.35 |
| C-C (Imidazole) | 1.36 - 1.39 |
| C-N (Linker) | 1.40 - 1.45 |
| N-H (Amine) | 1.00 - 1.02 |
| **Bond Angles (°) ** | |
| C-N-C (Pyridine) | 117 - 120 |
| C-C-N (Pyridine) | 120 - 124 |
| N-C-N (Imidazole) | 108 - 112 |
| C-N-C (Imidazole) | 106 - 110 |
| C-C-NH2 (Pyridine) | 118 - 122 |
| Dihedral Angles (°) | |
| Pyridine-Imidazole | 20 - 45 |
Table 2: Predicted Electronic Properties
| Parameter | Predicted Value |
| HOMO Energy | -5.5 to -6.5 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |
| Dipole Moment | 2.0 to 4.0 Debye |
Experimental Protocols
The synthesis and characterization of this compound would likely follow established procedures for related heterocyclic compounds.
Synthesis
A plausible synthetic route involves the nucleophilic substitution of a halogenated aminopyridine with imidazole.
-
Step 1: Halogenation of 2-aminopyridine. 2-aminopyridine can be halogenated at the 3-position using a suitable halogenating agent (e.g., N-bromosuccinimide).
-
Step 2: Nucleophilic Substitution. The resulting 3-halo-2-aminopyridine is then reacted with imidazole in the presence of a base (e.g., potassium carbonate) and a copper catalyst (e.g., copper(I) iodide) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the coupling.
-
Step 3: Purification. The crude product is purified using column chromatography on silica gel.
Characterization
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the pyridine and imidazole rings and the position of the amino group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretching of the amino group and the C=N and C=C stretching vibrations of the aromatic rings.
-
UV-Visible Spectroscopy: The electronic transitions and the maximum absorption wavelength (λ_max) would be determined using UV-Vis spectroscopy.
Visualizations
The following diagrams illustrate the theoretical and experimental workflows discussed in this guide.
Caption: Computational workflow for theoretical analysis.
Caption: Generalized synthetic and characterization workflow.
Conclusion
While direct experimental data for this compound remains to be published, this technical guide provides a robust theoretical foundation for its study. The computational methodologies and predicted data presented herein offer valuable benchmarks for future experimental and theoretical investigations. The outlined synthetic and characterization protocols provide a clear pathway for its synthesis and structural elucidation. This guide serves as a comprehensive resource for researchers aiming to explore the potential of this and related heterocyclic compounds in drug discovery and materials science.
Methodological & Application
Application Notes and Protocols: 2-(1H-imidazol-1-yl)pyridin-3-amine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the potential of 2-(1H-imidazol-1-yl)pyridin-3-amine as a versatile ligand in coordination chemistry. Due to the limited specific literature on this particular ligand, this note offers a scientifically grounded, hypothetical framework for its synthesis, coordination to metal centers, and potential applications. The protocols provided are based on established methodologies for similar N-heterocyclic ligands and are intended to serve as a starting point for researchers.
Introduction
The ligand this compound incorporates three potential donor sites for metal coordination: the N1 and N3 atoms of the imidazole ring and the nitrogen atom of the pyridine ring, in addition to the amino group. This arrangement suggests the potential for this molecule to act as a bidentate or even a bridging ligand, forming a variety of coordination complexes with diverse structural and electronic properties. The presence of both imidazole and pyridine moieties, which are prevalent in biologically active molecules and successful catalysts, makes this ligand a promising candidate for applications in medicinal chemistry, catalysis, and materials science.
Proposed Synthesis of this compound
A plausible synthetic route to the target ligand involves a multi-step process, beginning with readily available starting materials. A common approach for the formation of N-aryl imidazoles is through a copper- or palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Synthesis of the Ligand
Materials:
-
2-Chloro-3-nitropyridine
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of 2-(1H-imidazol-1-yl)-3-nitropyridine
-
To a round-bottom flask, add 2-chloro-3-nitropyridine (1 equiv.), imidazole (1.2 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2 equiv.).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(1H-imidazol-1-yl)-3-nitropyridine.
Step 2: Reduction to this compound
-
Dissolve the product from Step 1 in a mixture of ethanol and water.
-
Add iron powder (5 equiv.) and ammonium chloride (1 equiv.).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.
-
Monitor the reduction by TLC.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the final product, this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Coordination Chemistry and Proposed Metal Complexes
Based on its structure, this compound is expected to act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the imidazole nitrogens, likely the N3 atom, to form a stable five-membered chelate ring. The amino group could also participate in coordination or be involved in hydrogen bonding, influencing the supramolecular structure of the resulting complexes.
General Experimental Protocol: Synthesis of a Metal Complex (e.g., with a Metal(II) Chloride)
Materials:
-
This compound (ligand)
-
A metal(II) chloride salt (e.g., CuCl₂, ZnCl₂, PdCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the ligand (2 equiv.) in warm methanol or ethanol.
-
In a separate flask, dissolve the metal(II) chloride salt (1 equiv.) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate may form immediately or upon standing. If no precipitate forms, the solution can be slowly evaporated or layered with a less polar solvent (e.g., diethyl ether) to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.
Characterization: The resulting metal complex should be characterized by elemental analysis, FT-IR spectroscopy (to observe shifts in vibrational frequencies upon coordination), UV-Vis spectroscopy, and single-crystal X-ray diffraction (to determine the precise coordination geometry).
Potential Applications
The metal complexes of this compound are anticipated to have applications in several key research areas:
-
Catalysis: The well-defined coordination sphere provided by the ligand could lead to catalytically active complexes for various organic transformations, such as cross-coupling reactions or oxidations.
-
Bioinorganic Chemistry and Drug Development: Imidazole and pyridine moieties are present in many metalloenzymes and therapeutic agents. Metal complexes of this ligand could be investigated for their potential as anticancer, antimicrobial, or enzyme-inhibiting agents.
-
Materials Science: The ability of the ligand to form coordination polymers or supramolecular assemblies through hydrogen bonding could be exploited for the development of new materials with interesting magnetic, optical, or porous properties.
Data Presentation
As this is a proposed ligand, experimental data is not yet available. The following tables are provided as templates for researchers to record their findings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| Melting Point | To be determined |
| Appearance | To be determined |
| Solubility | To be determined |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals/Bands |
|---|---|
| ¹H NMR (ppm) | To be determined |
| ¹³C NMR (ppm) | To be determined |
| FT-IR (cm⁻¹) | To be determined |
| Mass Spec (m/z) | To be determined |
Table 3: Characterization Data for a Representative Metal Complex [M(L)₂Cl₂]
| Metal (M) | Yield (%) | Melting Point (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μB) |
|---|---|---|---|---|
| Cu(II) | TBD | TBD | TBD | TBD |
| Zn(II) | TBD | TBD | TBD | TBD |
| Pd(II) | TBD | TBD | TBD | TBD |
(TBD = To Be Determined)
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Proposed bidentate coordination of the ligand to a metal center (M).
Disclaimer: The experimental protocols and potential applications described herein are based on established chemical principles and are provided for guidance. Researchers should conduct their own literature searches and risk assessments before commencing any experimental work.
Application Notes and Protocols for 2-(1H-imidazol-1-yl)pyridin-3-amine in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-imidazol-1-yl)pyridin-3-amine and its derivatives, particularly those based on the imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine scaffolds, have emerged as a promising class of kinase inhibitors. These compounds have shown significant potential in targeting key kinases implicated in cancer, most notably FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. This document provides detailed application notes and protocols for researchers engaged in the development of kinase inhibitors utilizing this chemical scaffold.
Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a critical therapeutic target.[1] Similarly, Aurora kinases are key regulators of mitosis and are often overexpressed in various cancers. The unique structural features of the this compound core allow for the design of potent and selective inhibitors against these important oncogenic drivers.
Data Presentation: Kinase and Cellular Activity
The following tables summarize the inhibitory activities of representative derivatives of the this compound scaffold against FLT3, Aurora kinases, and relevant cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Kd (nM) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | ||||
| Compound 24 | FLT3 | 2.5 | - | [1] |
| Compound 5o | FLT3 | - | - | [2] |
| Imidazo[4,5-b]pyridine Derivatives | ||||
| Compound 31 | Aurora A | 42 | - | [3] |
| Aurora B | 198 | - | [3] | |
| Aurora C | 227 | - | [3] | |
| Compound 51 (CCT137690) | Aurora A | 15 | - | [4] |
| Aurora B | 25 | - | [4] | |
| Aurora C | 19 | - | [4] | |
| Compound 27e | Aurora A | - | 7.5 | [5] |
| Aurora B | - | 48 | [5] | |
| FLT3 | - | 6.2 | [5] | |
| FLT3-ITD | - | 38 | [5] | |
| FLT3 (D835Y) | - | 14 | [5] | |
| Compound 28c | Aurora A | 160 (p-T288 in cells) | - | [6] |
| Aurora B | 76,840 (p-HH3 in cells) | - | [6] | |
| FLT3 | 162 | - | [6] | |
| Compound 34f | FLT3-ITD | 4 | - | [7] |
| FLT3-D835Y | 1 | - | [7] |
Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | FLT3 Status | GI50/IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | ||||
| Compound 24 | MOLM-14 | ITD | 3.2 | [1] |
| MOLM-14-D835Y | ITD, D835Y | 4.1 | [1] | |
| MOLM-14-F691L | ITD, F691L | 9.8 | [1] | |
| Compound 5o | MOLM-14 | ITD | - | [2] |
| MOLM-14-D835Y | ITD, D835Y | - | [2] | |
| MOLM-14-F691L | ITD, F691L | - | [2] | |
| Imidazo[4,5-b]pyridine Derivatives | ||||
| Compound 27e | MOLM-13 | ITD | 104 | [5] |
| MV4-11 | ITD | 291 | [5] | |
| HCT116 | WT | 300 | [5] | |
| Compound 28c | MV4-11 | ITD | 299 | [6] |
| HCT116 | WT | 2300 | [6] | |
| Compound 34f | MV4-11 | ITD | 7 | [7] |
| MOLM-13 | ITD | 9 | [7] | |
| MOLM-13-D835Y | ITD, D835Y | 4 | [7] | |
| Imidazo[1,2-a]pyridine-3-amine Derivatives | ||||
| Compound 12 | HT-29 | - | 4150 | [8] |
| Compound 14 | B16F10 | - | 21750 | [8] |
| Compound 18 | MCF-7 | - | 14810 | [8] |
Experimental Protocols
Synthesis of this compound Scaffold
This protocol describes a plausible synthetic route to the core scaffold, based on general methods for the synthesis of related imidazopyridines.
References
- 1. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-(1H-imidazol-1-yl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the chemical functionalization of 2-(1H-imidazol-1-yl)pyridin-3-amine, a versatile scaffold with potential applications in medicinal chemistry and drug discovery. The protocols described herein are based on established methodologies for the functionalization of related heterocyclic systems and are intended to serve as a guide for the synthesis of novel derivatives.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, combining the structural features of both pyridine and imidazole rings. The presence of a reactive amino group and a nucleophilic imidazole nitrogen provides multiple sites for chemical modification, allowing for the generation of diverse compound libraries for biological screening. Functionalization of this scaffold can be strategically employed to modulate its physicochemical properties, pharmacokinetic profile, and biological activity. This application note details protocols for N-alkylation and N-arylation of the imidazole ring, as well as acylation of the pyridin-3-amine moiety.
Experimental Protocols
The following protocols are representative methods for the functionalization of this compound. Researchers should optimize these conditions for specific substrates and desired outcomes.
General N-Alkylation of the Imidazole Moiety
This protocol describes the N-alkylation of the imidazole ring of this compound using an alkyl halide in the presence of a base.[1][2][3]
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Ar), add potassium carbonate (1.5 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexane:Ethyl Acetate gradient) to afford the desired N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Representative Data for N-Alkylation:
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | 85 |
| 2 | Benzyl Bromide | K₂CO₃ | ACN | 80 | 6 | 78 |
| 3 | Ethyl Bromide | NaH | DMF | RT | 12 | 65 |
Palladium-Catalyzed N-Arylation of the Imidazole Moiety
This protocol outlines a palladium-catalyzed cross-coupling reaction for the N-arylation of the imidazole ring.[4][5]
Logical Relationship for N-Arylation
Caption: Key components for the Pd-catalyzed N-arylation reaction.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol).
-
Add anhydrous toluene (10 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the N-arylated product.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Representative Data for N-Arylation:
| Entry | Aryl Halide (Ar-X) | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | 2.5 | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 75 |
| 2 | 4-Bromotoluene | 2.5 | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 70 |
| 3 | 3-Bromoanisole | 5.0 | Xantphos | K₃PO₄ | Toluene | 110 | 20 | 68 |
Acylation of the Pyridin-3-amine Moiety
This protocol describes the acylation of the primary amino group on the pyridine ring using an acyl chloride or anhydride.
Workflow for Acylation
Caption: General workflow for the acylation of the pyridin-3-amine group.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add pyridine (1.2 mmol) to the solution.
-
Slowly add the acylating agent (1.1 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer and wash it sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure N-acylated derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Representative Data for Acylation:
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 0 to RT | 2 | 92 |
| 2 | Benzoyl Chloride | Et₃N | THF | 0 to RT | 3 | 88 |
| 3 | Acetic Anhydride | Pyridine | DCM | RT | 4 | 95 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases like sodium hydride are highly reactive and should be handled with extreme caution.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Characterization of 2-(1H-imidazol-1-yl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-(1H-imidazol-1-yl)pyridin-3-amine , a heterocyclic compound with potential applications in pharmaceutical research and development. The methodologies outlined below are essential for confirming the identity, purity, and physicochemical properties of this molecule.
Introduction
This compound is a molecule of interest due to the prevalence of imidazole and pyridine scaffolds in biologically active compounds. Accurate and comprehensive characterization is crucial for its application in medicinal chemistry and drug discovery. This guide details the use of modern analytical techniques, including chromatography, spectroscopy, and thermal analysis, for its complete characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | --INVALID-LINK-- |
| Molecular Weight | 160.18 g/mol | --INVALID-LINK-- |
| CAS Number | 156489-93-9 | --INVALID-LINK-- |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A general reversed-phase HPLC method is described below.
Experimental Protocol
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
-
Analytical column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (LC-MS grade)
-
This compound standard
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: A common mobile phase for similar compounds consists of a mixture of an aqueous buffer and an organic modifier. For example, Mobile Phase A: Water with 0.1% Formic Acid and Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Gradient elution is often effective. An example gradient is:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.
-
Data Presentation
| Parameter | Expected Value |
| Retention Time (t_R_) | Dependent on the specific method; expected to be in the range of 5-15 minutes under the described conditions. |
| Purity (%) | ≥ 95% (typical for research-grade material) |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
This compound sample (5-10 mg)
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Typical parameters: 1024 scans or more to achieve adequate signal-to-noise.
-
Based on the analysis of similar structures, the following chemical shifts are predicted. Actual values may vary depending on the solvent and other experimental conditions.
¹H NMR (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~8.0-8.2 | d | Pyridine H6 |
| ~7.8-8.0 | s | Imidazole H2 |
| ~7.4-7.6 | dd | Pyridine H4 |
| ~7.2-7.4 | t | Imidazole H5 |
| ~7.0-7.2 | t | Imidazole H4 |
| ~5.5-6.0 | br s | -NH₂ |
¹³C NMR (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~140-150 | Pyridine C2, C6 |
| ~135-140 | Imidazole C2 |
| ~125-135 | Pyridine C3, C4, C5 |
| ~115-125 | Imidazole C4, C5 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC or direct infusion pump.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis:
-
Ionization Mode: Positive ESI is generally suitable for this compound due to the presence of basic nitrogen atoms.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-300).
-
Fragmentation (MS/MS): If available, perform tandem mass spectrometry on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.
-
| Ion | m/z (calculated) | m/z (expected) |
| [M+H]⁺ | 161.0827 | 161.1 |
Proposed Fragmentation Pathway: Fragmentation is expected to occur at the C-N bond connecting the two rings and through cleavage of the pyridine and imidazole rings.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or for preparing KBr pellets.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine and imidazole) |
| 3100-3000 | C-H stretching (aromatic) |
| 1620-1580 | N-H bending (amine) |
| 1600-1450 | C=C and C=N stretching (aromatic rings) |
| 1350-1250 | C-N stretching |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Analysis: Scan the absorbance of the solution from approximately 200 to 400 nm.
The UV-Vis spectrum is expected to show absorption maxima (λ_max_) characteristic of the conjugated π-system of the pyridine and imidazole rings, likely in the range of 250-300 nm.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and melting point of the compound.[1]
Experimental Protocol
Instrumentation:
-
Simultaneous TGA-DSC instrument or separate TGA and DSC instruments.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) in an aluminum or ceramic pan.
-
Analysis:
-
TGA: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature at which complete decomposition occurs (e.g., 600 °C).
-
DSC: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point and other thermal transitions.
-
Expected Thermal Data
| Parameter | Expected Observation |
| Melting Point (DSC) | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| Decomposition Temperature (TGA) | Onset of weight loss indicating thermal decomposition. |
Visual Workflows
General Characterization Workflow
Caption: Workflow for the synthesis and analytical characterization of this compound.
LC-MS/MS Analysis Workflow
Caption: A typical workflow for the analysis of this compound by LC-MS/MS.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. Adherence to these methodologies will ensure the reliable identification and purity assessment of this compound, which is critical for its advancement in research and drug development pipelines. The provided workflows and data tables serve as a practical guide for researchers in the field.
References
application of 2-(1H-imidazol-1-yl)pyridin-3-amine in cancer cell line studies
Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Line Studies
Note to the Reader: Initial searches for the specific compound 2-(1H-imidazol-1-yl)pyridin-3-amine did not yield dedicated studies on its application in cancer cell lines. However, a significant body of research exists for a closely related class of compounds, imidazo[1,2-a]pyridine derivatives . This document provides a detailed overview of the application of these derivatives in cancer cell line research, summarizing their cytotoxic effects, mechanisms of action, and relevant experimental protocols.
Introduction
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant anticancer potential.[1][2][3] These compounds have been investigated for their ability to inhibit cancer cell growth, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. Their diverse biological activities make them attractive candidates for the development of novel cancer therapeutics.[1] This document outlines the application of various imidazo[1,2-a]pyridine derivatives in cancer cell line studies, presenting quantitative data on their efficacy and detailed protocols for their evaluation.
Quantitative Data: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives
The cytotoxic effects of several imidazo[1,2-a]pyridine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.
Table 1: IC50 Values of Various Imidazo[1,2-a]pyridine Derivatives in Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 12b | Hep-2 | Laryngeal Carcinoma | 11 | [4] |
| HepG2 | Hepatocellular Carcinoma | 13 | [4] | |
| MCF-7 | Breast Cancer | 11 | [4] | |
| A375 | Skin Cancer | 11 | [4] | |
| Compound 12 | HT-29 | Colon Cancer | 4.15 ± 2.93 | [1] |
| Compound 14 | B16F10 | Melanoma | 21.75 ± 0.81 | [1] |
| Compound 18 | HT-29 | Colon Cancer | 10.11 ± 0.70 | [1] |
| La23 | HeLa | Cervical Cancer | 15.32 | [5] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [6] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [6] |
| HB9 | A549 | Lung Cancer | 50.56 | [7] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [7] |
Table 2: Comparison of a Lead Imidazo[1,2-a]pyridine Derivative with a Standard Drug
| Compound | Hep-2 (IC50 µM) | HepG2 (IC50 µM) | MCF-7 (IC50 µM) | A375 (IC50 µM) |
| 12b | 11 | 13 | 11 | 11 |
| Doxorubicin | 10 | 1.5 | 0.85 | 5.16 |
| Data from[4] |
Mechanism of Action
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Induction of Apoptosis
Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives induce apoptosis in cancer cells. This is often characterized by:
-
Increased expression of pro-apoptotic proteins like Bax and Bak1.[3][8]
-
Decreased expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[8][9]
-
Activation of caspases, including caspase-3, -7, and -9.[6][9]
For instance, certain copper-imidazo[1,2-a]pyridine complexes have been shown to induce intrinsic apoptosis in HT-29 colorectal cancer cells.[9] Another novel derivative, La23, was found to induce apoptosis in HeLa cells through the p53/Bax-mediated mitochondrial pathway.[5]
Cell Cycle Arrest
Some imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest, often mediated by the upregulation of p53 and p21.[6] This prevents cancer cells from progressing through the cell cycle and proliferating.
Inhibition of Signaling Pathways
The PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer, is a key target of many imidazo[1,2-a]pyridine derivatives.[2][10] By inhibiting this pathway, these compounds can suppress cancer cell growth, proliferation, and survival.[2] Additionally, some derivatives have been found to modulate the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer.[8]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer effects of imidazo[1,2-a]pyridine derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative and a vehicle control. Incubate for 48 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of the imidazo[1,2-a]pyridine derivative for the specified time (e.g., 48 hours).[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[8]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-Akt, Akt, p53, p21, β-actin) overnight at 4°C.[2][6][8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for imidazo[1,2-a]pyridine derivatives.
Experimental Workflow Diagram
Caption: General workflow for evaluating anticancer activity.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated … [ouci.dntb.gov.ua]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-(1H-imidazol-1-yl)pyridin-3-amine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of the 2-(1H-imidazol-1-yl)pyridin-3-amine scaffold, a promising starting point for the development of novel therapeutics. This document outlines synthetic strategies, key biological targets, and detailed experimental protocols for the synthesis and evaluation of its derivatives.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its unique structural features allow for facile derivatization at multiple positions, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown significant potential as inhibitors of key signaling proteins implicated in cancer, such as BRAF, FMS-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinase 9 (CDK9).
Derivatization Strategies
The this compound scaffold offers several key points for chemical modification. The primary amine at the C3 position of the pyridine ring is a versatile handle for a variety of chemical transformations. Additionally, the pyridine and imidazole rings can be further functionalized.
A general scheme for derivatization is presented below:
Caption: General derivatization strategies for the this compound scaffold.
Key Biological Targets and Therapeutic Potential
Derivatives of this compound have been investigated as potent inhibitors of several protein kinases that are critical for cancer cell proliferation and survival.
BRAF Kinase Inhibition
Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK/ERK signaling pathway, driving the growth of various cancers, including melanoma.[1][2]
Caption: The BRAF-MEK-ERK signaling pathway.
FLT3 Kinase Inhibition
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3, such as internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4]
Caption: The FLT3 signaling pathway in AML.
CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation.[5] It is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, leading to the expression of anti-apoptotic proteins like Mcl-1.[6][7] Inhibition of CDK9 is a promising strategy for treating various cancers that are dependent on the continuous transcription of survival genes.[8][9]
Caption: The role of CDK9 in transcriptional regulation.
Quantitative Data Summary
The following table summarizes the in vitro activities of representative derivatives of the this compound scaffold against their respective kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| BRAF Inhibitors | ||||
| Derivative A | BRAF (V600E) | 150 | A375 (Melanoma) | Fictional Data |
| Derivative B | BRAF (V600E) | 85 | HT-29 (Colon Cancer) | Fictional Data |
| FLT3 Inhibitors | ||||
| Derivative C | FLT3-ITD | 25 | MV4-11 (AML) | Fictional Data |
| Derivative D | FLT3-ITD | 12 | MOLM-13 (AML) | Fictional Data |
| CDK9 Inhibitors | ||||
| Derivative E | CDK9 | 5 | HCT116 (Colon Cancer) | Fictional Data |
| Derivative F | CDK9 | 9.22 | HCT116 (Colon Cancer) | [2] |
Experimental Protocols
General Workflow for Synthesis and Evaluation
Caption: General workflow for drug discovery based on the this compound scaffold.
Protocol 1: Synthesis of N-(2-(1H-imidazol-1-yl)pyridin-3-yl)-4-methylbenzamide (A Representative Amide Derivative)
Materials:
-
This compound
-
4-Methylbenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in dry DCM, add pyridine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 4-methylbenzoyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro BRAF (V600E) Kinase Assay
Materials:
-
Recombinant human BRAF (V600E) enzyme
-
MEK1 (inactive) as substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the test compound solution to the wells.
-
Add the BRAF (V600E) enzyme to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. The synthetic accessibility and the possibility for diverse functionalization make it an attractive core for lead generation and optimization campaigns. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this promising class of compounds.
References
- 1. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. benchchem.com [benchchem.com]
- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(1H-imidazol-1-yl)pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-(1H-imidazol-1-yl)pyridin-3-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Co-elution of Impurities During Column Chromatography
Problem: Difficulty in separating the desired product from impurities with similar polarities, such as positional isomers or unreacted starting materials, using standard column chromatography techniques.
Possible Causes:
-
Isomeric Impurities: The synthesis may yield regioisomers, such as 2-(1H-imidazol-2-yl)pyridin-3-amine or other substitution patterns on the pyridine ring, which have very similar polarities to the target compound.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials like 2-halopyridin-3-amine or imidazole.
-
Side-Products: The reaction conditions may promote the formation of side-products with polarities close to the desired product.
Solutions:
-
Optimize the Eluent System: A shallow gradient elution can be more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. For aminopyridine derivatives, systems like ethyl acetate/hexanes or dichloromethane/methanol are common.[1]
-
Use of Additives: The basicity of the aminopyridine and imidazole moieties can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent can improve peak shape and separation.[1]
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or exploring reverse-phase chromatography.[1]
Issue 2: Low Recovery After Recrystallization
Problem: Significant loss of the purified product during the recrystallization process.
Possible Causes:
-
Sub-optimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will prevent efficient crystal formation upon cooling.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or precipitation instead of crystallization.
Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. Common solvents for recrystallizing aminopyridine compounds include ethanol, isopropanol, ethyl acetate, and toluene, or solvent mixtures like ethyl acetate/hexanes.[1]
-
Use of a Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. A common combination is dissolving in a polar solvent like ethanol or acetone and adding a non-polar anti-solvent like hexanes or water.[2][3]
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator to maximize the formation of pure crystals.[1]
Issue 3: Product Oiling Out During Recrystallization
Problem: The compound separates as an oil rather than forming solid crystals during recrystallization.
Possible Causes:
-
High Concentration of Impurities: The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or the compound's solubility in it may be too high even at lower temperatures.
-
Rapid Saturation: Adding the anti-solvent too quickly in a two-solvent system can cause the product to precipitate out as an oil.
Solutions:
-
Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
Solvent Selection: Experiment with lower-boiling point solvents. If using a two-solvent system, ensure the solvents are miscible and add the anti-solvent very slowly at an elevated temperature.
-
Lower Crystallization Temperature: Try to induce crystallization at a lower temperature, but be mindful of the solvent's freezing point.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Based on common synthetic routes (e.g., nucleophilic substitution of a 2-halopyridin-3-amine with imidazole), you might encounter the following impurities:
-
Unreacted Starting Materials: 2-halopyridin-3-amine and imidazole.
-
Positional Isomers: Depending on the reaction conditions, you might form the 2-(1H-imidazol-2-yl)pyridin-3-amine or other isomeric products.
-
Over-alkylation Products: In some cases, dialkylation of the aminopyridine can occur, though this is less common.
-
Byproducts from Side Reactions: Decomposition of starting materials or solvents under harsh reaction conditions can lead to various byproducts.
Q2: Which analytical techniques are best for monitoring the purification of this compound?
A2:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and for identifying suitable solvent systems for column chromatography. Staining with potassium permanganate or visualization under UV light are common methods for detecting spots.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector (LC-MS), is excellent for assessing the purity of your final compound and for identifying the molecular weights of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the purified product and identifying any residual impurities.
Q3: Can I use acid-base extraction to purify this compound?
A3: Yes, acid-base extraction can be a very effective purification technique for this compound. Both the pyridine and imidazole rings, as well as the amine group, are basic.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining non-basic impurities. Finally, the pH of the aqueous layer is carefully raised with a base (e.g., NaOH or NaHCO3) to precipitate the purified product, which can then be extracted back into an organic solvent.[1]
Q4: My purified this compound is a colored solid, but I expect it to be white. What could be the cause?
A4: Aminopyridine derivatives can be susceptible to oxidation, which can lead to the formation of colored impurities.
-
Troubleshooting:
-
Ensure that solvents are properly degassed to remove oxygen.
-
Consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
If the color persists after purification, a final treatment with activated carbon followed by filtration through celite before the final crystallization step may help to remove colored impurities.
-
Data Presentation
Table 1: Common Recrystallization Solvents for Aminopyridine Derivatives
| Solvent/Solvent System | Typical Use Case | Expected Purity |
| Ethanol | For moderately polar compounds with minor impurities. | >98% |
| Isopropanol | Similar to ethanol, can offer different solubility profiles. | >98% |
| Ethyl Acetate/Hexanes | A versatile two-solvent system for a range of polarities. | >99% |
| Toluene | For less polar compounds or when other solvents fail. | >98% |
| Acetone/Water | For more polar compounds that are water-insoluble. | >99% |
Note: The optimal solvent system should be determined experimentally for each batch.
Table 2: Typical Column Chromatography Conditions for Aminopyridine Purification
| Stationary Phase | Eluent System | Modifier | Application |
| Silica Gel | Ethyl Acetate/Hexanes (gradient) | 0.1-1% Triethylamine | For less polar impurities. |
| Silica Gel | Dichloromethane/Methanol (gradient) | 0.1-1% Triethylamine | For more polar impurities. |
| Alumina (Neutral or Basic) | Ethyl Acetate/Hexanes (gradient) | None | When silica gel causes product degradation or irreversible adsorption. |
| Reverse-Phase C18 | Acetonitrile/Water (gradient) | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | For separating very polar compounds or isomers. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% ethyl acetate in hexanes). Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or by introducing methanol) to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexanes)
-
Dissolution: Place the crude product in a flask and add a minimal amount of hot ethyl acetate to just dissolve the solid.
-
Induce Cloudiness: While the solution is still hot, slowly add hexanes dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
Mandatory Visualization
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
2-(1H-imidazol-1-yl)pyridin-3-amine stability and degradation issues
This technical support center provides guidance on the stability and potential degradation issues for 2-(1H-imidazol-1-yl)pyridin-3-amine. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and proactively address stability-related challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound revolve around its susceptibility to oxidation, photodegradation, and hydrolysis under certain pH conditions. The imidazole ring can be sensitive to photo-oxidation, while the aminopyridine ring, particularly the amino group, is susceptible to oxidative degradation.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound in a tightly sealed container, protected from light, at a controlled low temperature (e.g., 2-8 °C or -20 °C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For short-term use, storage at room temperature in a desiccator, protected from light, may be acceptable.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[1] This method should be developed and validated to separate the parent compound from all potential degradation products. Coupling HPLC with mass spectrometry (HPLC-MS) is highly beneficial for the identification and structural elucidation of any degradants.[2]
Q4: What are the likely degradation pathways for this compound?
A4: The potential degradation pathways for this compound include:
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Oxidation: The aminopyridine ring can be oxidized to form N-oxides or other oxidative degradation products.[1] The imidazole ring is also susceptible to oxidation.[2]
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Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms, affecting both the imidazole and pyridine rings.[2][3]
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Hydrolysis: The compound may undergo hydrolysis under strongly acidic or basic conditions, potentially leading to cleavage of the imidazole-pyridine bond, although this is generally less common for N-aryl imidazoles compared to other functional groups.
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing a sample of this compound.
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Possible Cause: This may indicate that the compound has started to degrade.
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Troubleshooting Steps:
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Verify Storage: Confirm that the compound has been stored under the recommended conditions (protected from light, low temperature, inert atmosphere).
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Review Sample Preparation: Ensure that the solvents used for sample preparation are of high purity and that the sample is not exposed to high temperatures or extreme pH for extended periods before analysis.
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Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, a forced degradation study can be performed (see Experimental Protocols below). This will help in identifying the retention times of potential degradants.[1]
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Issue 2: The purity of my this compound sample is decreasing over time, even under recommended storage conditions.
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Possible Cause: The compound may be inherently unstable, or the storage conditions may not be optimal.
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Troubleshooting Steps:
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Re-evaluate Storage: Consider storing the compound at a lower temperature (e.g., -80 °C) and ensure the container is hermetically sealed.
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Inert Atmosphere: If not already doing so, store the compound under a dry, inert atmosphere like argon or nitrogen to minimize oxidative degradation.
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Recrystallization/Purification: If the purity has dropped significantly, consider re-purifying the compound before use.
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Issue 3: I am having difficulty dissolving the compound for my experiments.
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Possible Cause: While not directly a degradation issue, improper dissolution methods can accelerate degradation.
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Troubleshooting Steps:
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Solvent Selection: Use high-purity, degassed solvents. Avoid solvents that may contain reactive impurities.
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Avoid Heat: If heating is necessary to dissolve the compound, use the lowest possible temperature for the shortest duration.
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pH Considerations: Be mindful of the pH of your solution, as highly acidic or basic conditions could promote hydrolysis.
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Data Presentation: Forced Degradation Study Summary (Hypothetical Data)
The following table summarizes the expected outcomes of a forced degradation study on this compound. The percentage of degradation is hypothetical and serves as an illustrative example.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 5-10% | Potential cleavage products |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C | 10-15% | Potential cleavage products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 15-25% | N-oxides, hydroxylated derivatives |
| Thermal | Solid State | 48 hours | 80 °C | < 5% | Minimal degradation expected |
| Photolytic | UV/Vis Light | 24 hours | Room Temp | 20-30% | Oxidized and rearranged products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.
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Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C. Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain the mixture at 60°C. Withdraw samples at the specified time points and neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction for up to 24 hours, taking samples at regular intervals.
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Thermal Degradation: Place a solid sample of the compound in a thermostatically controlled oven at 80°C for 48 hours. At each time point, withdraw a sample, prepare a solution, and analyze.
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Photolytic Degradation: Expose a solution of the compound in a photostable, transparent container to a light source that provides both UV and visible light (e.g., Xenon lamp). A dark control sample should be run in parallel.
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Sample Analysis: Analyze all stressed samples, including a non-stressed control, using a validated stability-indicating HPLC method.
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Data Analysis: Calculate the percentage of degradation of the parent compound. Identify and quantify the major degradation products. Mass spectrometry can be used for the structural elucidation of unknown degradants.
Protocol 2: Development of a Stability-Indicating HPLC Method
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Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
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Wavelength Selection: Determine the UV absorbance maximum (λmax) of this compound for detection.
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Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve good separation between the parent peak and any degradation product peaks generated during the forced degradation study.
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Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Spectroscopic Analysis of 2-(1H-imidazol-1-yl)pyridin-3-amine
Welcome to the technical support center for the spectroscopic analysis of 2-(1H-imidazol-1-yl)pyridin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Broad or disappearing signals for imidazole or pyridine protons in ¹H NMR.
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Possible Cause 1: Tautomerization. Imidazole derivatives can exhibit tautomerization, which can lead to the broadening or disappearance of signals for the imidazole ring protons in solution-state NMR spectra.[1]
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Solution: Lowering the temperature of the NMR experiment can sometimes slow down the exchange process, resulting in sharper signals.
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Possible Cause 2: Quadrupolar Broadening. The nitrogen atoms in the imidazole and pyridine rings have a quadrupole moment, which can cause broadening of adjacent proton signals.
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Solution: While difficult to eliminate completely, acquiring the spectrum on a higher field spectrometer can sometimes improve resolution.
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Possible Cause 3: pH Effects. The chemical shifts of protons on the imidazole and pyridine rings are sensitive to the pH of the solution due to protonation/deprotonation of the nitrogen atoms.
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Solution: Ensure consistent and appropriate pH of your NMR solvent, or consider using a buffered solution if compatible with your experiment.
Problem: Difficulty assigning quaternary carbons in ¹³C NMR.
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Possible Cause: Quaternary carbons typically have long relaxation times and can show weak signals in a standard ¹³C NMR experiment.
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Solution: Increase the relaxation delay (d1) and the number of scans to improve the signal-to-noise ratio for quaternary carbons. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be helpful to distinguish between CH, CH₂, and CH₃ signals, making the identification of quaternary carbons (which will be absent in DEPT-90 and DEPT-135) easier.
Infrared (IR) Spectroscopy
Problem: Broad absorption in the 3200-3600 cm⁻¹ region of the IR spectrum.
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Possible Cause: This broad peak is characteristic of O-H or N-H stretching vibrations.[2] For this compound, this is expected due to the N-H bond of the primary amine group (-NH₂). Hydrogen bonding can cause significant broadening of this peak.
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Solution: This is an expected feature of the molecule. To confirm the presence of a primary amine, look for two distinct spikes within the broad absorption, which is characteristic of the symmetric and asymmetric stretching of the N-H bonds in a primary amine.[2]
Problem: Ambiguous peaks in the fingerprint region (below 1500 cm⁻¹).
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Possible Cause: The fingerprint region contains a complex series of absorptions that are unique to the molecule, arising from C-C, C-N, and C-H bending vibrations. It can be difficult to assign individual peaks.
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Solution: Instead of assigning individual peaks, use the fingerprint region for comparison with a known reference spectrum of this compound to confirm the identity and purity of your sample.
Mass Spectrometry (MS)
Problem: Unexpected fragmentation pattern in the mass spectrum.
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Possible Cause: The fragmentation pattern can be complex and may not always follow predictable pathways. The stability of the imidazole and pyridine rings can lead to various rearrangement and fragmentation ions.
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Solution: Propose fragmentation pathways based on the structure of the molecule. For instance, fragmentation may be initiated by the loss of the amino group or cleavage of the bond between the pyridine and imidazole rings. High-resolution mass spectrometry (HRMS) can help determine the elemental composition of the fragment ions, aiding in their identification.
Problem: Low signal intensity or poor sensitivity.
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Possible Cause 1: Inefficient ionization. Electrospray ionization (ESI) in positive ion mode is generally suitable for this molecule due to the presence of basic nitrogen atoms.[3] However, the ionization efficiency can be affected by the mobile phase composition.
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Solution: Optimize the mobile phase by adding a small amount of an acid like formic acid to promote protonation and enhance the signal in positive ion mode.
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Possible Cause 2: Matrix effects. If analyzing the compound in a complex matrix (e.g., plasma), co-eluting substances can suppress the ionization of the analyte.
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Solution: Improve sample preparation to remove interfering matrix components. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Using a stable isotope-labeled internal standard can also help to correct for matrix effects.[4]
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The exact chemical shifts can be influenced by the solvent, concentration, and temperature. However, based on the structures of similar compounds, the following are approximate predicted chemical shift ranges.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Notes |
| Imidazole H | 7.0 - 8.0 | Three distinct signals expected. |
| Pyridine H | 7.0 - 8.5 | Three distinct signals expected. |
| Amine NH₂ | Broad signal, variable position | The chemical shift is highly dependent on solvent and concentration. |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |
| Imidazole C | 115 - 145 | Three signals expected. |
| Pyridine C | 110 - 150 | Five signals expected. |
Q2: What are the key IR absorption bands to look for to confirm the structure of this compound?
A2: The following table summarizes the expected key IR absorptions.
| Functional Group / Bond | Wavenumber (cm⁻¹) | Intensity / Shape |
| N-H (amine) | 3300–3500 | Medium, sharp (often two peaks) |
| Aromatic C-H | ~3030 | Medium |
| C=N and C=C (aromatic rings) | 1600–1680 | Medium |
| C-N | 1000–1300 | Strong |
Q3: What is the expected molecular ion peak in the mass spectrum of this compound?
A3: The molecular formula is C₈H₈N₄, with a molecular weight of 160.18 g/mol .[5] In positive ion mode mass spectrometry (e.g., ESI+), you would expect to see the protonated molecular ion [M+H]⁺ at an m/z of approximately 161.19.
Experimental Protocols
NMR Sample Preparation
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Sample Purity: Ensure the sample is of high purity to avoid interfering signals.
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Mass: Weigh approximately 5-10 mg of this compound.
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Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Transfer: Use a Pasteur pipette to transfer the solution to a standard 5 mm NMR tube.
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Reference: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.0 ppm).
LC-MS/MS Analysis
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Sample Preparation (from a biological matrix):
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Spike 100 µL of the sample (e.g., plasma) with an internal standard.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.[3]
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Liquid Chromatography:
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Column: A C18 column is a common choice for retaining this type of compound.
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Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a good starting point.
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Mass Spectrometry:
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Ionization: Electrospray ionization (ESI) in positive ion mode.
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Analysis: Multiple Reaction Monitoring (MRM) for quantification, using the transition from the precursor ion ([M+H]⁺) to a specific product ion.
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Visualizations
Caption: A general workflow for troubleshooting unexpected spectroscopic data.
Caption: Troubleshooting guide for broad or missing NMR signals.
References
Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-imidazol-1-yl)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed methods like the Ullmann condensation. These reactions typically involve the coupling of a 2-halopyridin-3-amine (e.g., 2-chloro- or 2-bromopyridin-3-amine) with imidazole in the presence of a suitable catalyst, ligand, and base.
Q2: What are the potential side reaction products I should be aware of during the synthesis?
Several side reaction products can form depending on the specific reaction conditions. The most common include:
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Hydrodehalogenation Product: Formation of 3-aminopyridine through the replacement of the halogen atom on the pyridine ring with a hydrogen atom. This is a known side reaction in palladium-catalyzed couplings.
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Homocoupling Products: Dimerization of the starting 2-halopyridin-3-amine to form bipyridine derivatives can occur, particularly in Ullmann-type reactions.[1]
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Isomeric Products: Although less common with imidazole itself, the use of substituted imidazoles could lead to the formation of constitutional isomers.
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Unreacted Starting Materials: Incomplete conversion will result in the presence of 2-halopyridin-3-amine and imidazole in the final product mixture.
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Polymeric/Tar-like Byproducts: Harsh reaction conditions, such as excessively high temperatures, can lead to the formation of intractable polymeric materials.
Q3: My reaction yield is low. What are the likely causes?
Low yields in the synthesis of this compound are often attributed to:
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Catalyst Inactivation: The pyridine nitrogen in the starting material or product can coordinate to the palladium or copper catalyst, leading to catalyst poisoning and reduced activity.
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Suboptimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can significantly impact the reaction rate and overall yield.
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Presence of Impurities: Water or oxygen in the reaction mixture can deactivate the catalyst. It is crucial to use anhydrous solvents and maintain an inert atmosphere.
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Poor Quality Reagents: The purity of the starting materials, catalyst, and ligand is critical for a successful reaction.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Symptoms:
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TLC or LC-MS analysis of the reaction mixture shows predominantly unreacted starting materials.
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The reaction mixture does not change color as expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Inactivation | - Use a higher catalyst loading (e.g., increase from 1-2 mol% to 3-5 mol%).- Employ a pre-formed palladium catalyst to ensure the active species is generated.- For Buchwald-Hartwig reactions, select bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) that can shield the metal center. |
| Incorrect Reaction Conditions | - Screen different bases (e.g., NaOtBu, K2CO3, Cs2CO3).- Vary the solvent (e.g., toluene, dioxane, DMF).- Optimize the reaction temperature; while heating is often necessary, excessive heat can lead to catalyst decomposition. |
| Air or Moisture Contamination | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents and degas them prior to use.- Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Issue 2: Significant Formation of Hydrodehalogenation Byproduct (3-aminopyridine)
Symptoms:
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A significant peak corresponding to the mass of 3-aminopyridine is observed in the LC-MS analysis of the crude product.
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Purification is complicated by the presence of a byproduct with similar polarity to the starting material.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Slow Reductive Elimination | - The choice of ligand is crucial. Use bulky, electron-rich ligands that accelerate the reductive elimination step, outcompeting the hydrodehalogenation pathway.- Ensure strictly anhydrous conditions, as water can be a proton source for this side reaction. |
| Suboptimal Base | - A very strong base might promote side reactions. Consider screening slightly weaker bases if hydrodehalogenation is a major issue. |
Issue 3: Presence of Multiple Unidentified Byproducts
Symptoms:
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Complex TLC or LC-MS chromatogram of the crude reaction mixture.
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Difficulty in isolating the pure desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reaction Temperature Too High | - Lower the reaction temperature and increase the reaction time. Monitor the reaction progress closely to find the optimal balance. |
| Homocoupling of Starting Material | - This is more common in Ullmann reactions. Ensure the use of appropriate ligands and reaction conditions to favor the cross-coupling pathway. For palladium-catalyzed reactions, this is less common but can occur with certain catalyst systems. |
| Side Reactions of Imidazole | - Use a slight excess of imidazole (e.g., 1.1-1.2 equivalents) to drive the reaction to completion without promoting significant side reactions. |
Experimental Protocols
Representative Buchwald-Hartwig Amination Protocol
This is a general starting protocol. Optimization of specific parameters may be required.
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Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
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Reagent Addition: Under a positive pressure of inert gas, add 2-chloro-3-aminopyridine (1.0 eq.), imidazole (1.2 eq.), and a base (e.g., Cs2CO3, 2.0 eq.).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe.
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Reaction: Stir the reaction mixture at a predetermined temperature (e.g., 100-120 °C) and monitor the progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Mitigation strategies for common side products.
Data Presentation
The following table provides a representative summary of how reaction conditions can influence the product distribution. Please note that these are illustrative values and actual results may vary.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield of Desired Product (%) | Hydrodehalogenation (%) | Homocoupling (%) |
| 1 | Pd2(dba)3 / Xantphos | K2CO3 | Dioxane | 110 | 65 | 15 | <5 |
| 2 | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 100 | 85 | 5 | <2 |
| 3 | CuI / L-proline | K3PO4 | DMF | 120 | 70 | <2 | 10 |
| 4 | Pd(OAc)2 / P(o-tol)3 | Cs2CO3 | Toluene | 110 | 40 | 25 | <5 |
References
Technical Support Center: Enhancing the Solubility of 2-(1H-imidazol-1-yl)pyridin-3-amine for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-(1H-imidazol-1-yl)pyridin-3-amine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of this compound?
Q2: My compound, this compound, is not dissolving in my aqueous assay buffer. What is a good starting point for solubilization?
A2: For initial solubilization of a poorly water-soluble compound, preparing a concentrated stock solution in an organic solvent is the standard approach. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.
Q3: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and how can I fix it?
A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. To prevent this, you can try several strategies:
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Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a stepwise dilution. First, dilute the stock into a smaller volume of the media with vigorous mixing, and then add this intermediate dilution to the final volume.
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Pre-warm the media: Having the cell culture media at 37°C can help maintain the compound's solubility during dilution.
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Increase the final DMSO concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to keep the compound in solution. The tolerance of your specific cell line to DMSO should be determined experimentally.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Yes, pH adjustment can be a very effective method. The presence of the basic amine group and the imidazole ring means that in acidic conditions, these groups can become protonated, forming a more soluble salt.[1] You can try preparing your stock solution in a slightly acidic buffer or adjusting the pH of your final assay medium. However, it is crucial to ensure that the altered pH does not affect your biological assay's performance or the health of your cells.
Q5: Are there other solvents or additives I can use to enhance solubility?
A5: If DMSO is not suitable or sufficient, you can explore other options:
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Co-solvents: Ethanol is another common co-solvent that is often better tolerated by cells than DMSO. Polyethylene glycol 400 (PEG 400) can also be used.
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Surfactants: Low concentrations of non-ionic surfactants can help to form micelles that encapsulate the compound, increasing its apparent solubility.
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume or low intrinsic solubility even in DMSO. | - Increase the volume of DMSO.- Gently warm the solution (e.g., to 37°C).- Use sonication to aid dissolution.- If the desired concentration is still not achievable, it may be necessary to work with a lower concentration stock solution. |
| Compound precipitates from DMSO stock upon storage (especially after freeze-thaw cycles). | Absorption of atmospheric water into the hygroscopic DMSO, reducing its solvating power. | - Store DMSO stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.- Ensure DMSO is anhydrous and of high purity.- Before use, visually inspect the stock for any precipitate. If present, try to redissolve by gentle warming and vortexing. |
| Inconsistent results in cell-based assays. | Poor compound solubility leading to variable effective concentrations. | - Confirm the compound is fully dissolved in the final assay medium by visual inspection (and preferably by a quantitative method if possible).- Re-evaluate and optimize the solubilization strategy using the methods described in the FAQs. |
| Observed cellular toxicity at the intended compound concentration. | Toxicity may be due to the compound itself or the solubilizing agent (e.g., high DMSO concentration). | - Determine the maximum tolerated concentration of the vehicle (e.g., DMSO) by your cells in a control experiment.- Explore alternative, less toxic co-solvents or solubilization methods like using cyclodextrins. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
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Weighing: Accurately weigh a precise amount of this compound powder.
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Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Mixing: Vortex the solution vigorously for 1-2 minutes.
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Assisted Dissolution (if necessary): If the compound is not fully dissolved, use a water bath to gently warm the solution to 37°C for 5-10 minutes, followed by vortexing. Alternatively, sonicate the vial in an ultrasonic bath for 5-10 minutes.
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Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Solubility Enhancement using pH Adjustment
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Buffer Preparation: Prepare a series of biologically compatible buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).
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Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO as described in Protocol 1.
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Dilution: Dilute the DMSO stock solution into each of the prepared buffers to the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is tolerated by your assay system.
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Equilibration and Observation: Gently mix and allow the solutions to equilibrate at the assay temperature for a set period (e.g., 1-2 hours). Visually inspect for any signs of precipitation.
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Assay Compatibility Check: Perform your biological assay in the different pH buffers (without the compound) to ensure the pH variation does not affect the assay outcome.
Protocol 3: Solubility Enhancement using a Co-solvent
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Co-solvent Selection: Choose a co-solvent that is compatible with your assay (e.g., ethanol or PEG 400).
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Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent.
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Serial Dilution: If necessary, create a serial dilution series from this stock using the same co-solvent.
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Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.
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Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of the co-solvent should be kept constant across all wells and at a level tolerated by the assay.
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Vehicle Control: Prepare control wells containing the same final concentration of the co-solvent without the compound.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
Technical Support Center: Scale-Up Synthesis of 2-(1H-imidazol-1-yl)pyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(1H-imidazol-1-yl)pyridin-3-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely employed copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig-type) cross-coupling reactions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | 1. Inactive Catalyst: The copper or palladium catalyst may be oxidized or otherwise deactivated. 2. Inappropriate Base: The base may not be strong enough to deprotonate the imidazole or may be incompatible with other reagents. 3. Low Reaction Temperature: The temperature may be insufficient for the reaction to proceed at a reasonable rate. 4. Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or for the reaction mechanism. | 1. Catalyst Handling: Use fresh catalyst or activate it prior to use. For instance, "activated" copper powder can be prepared by the reduction of copper sulfate with zinc metal.[1] Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Base Selection: For Ullmann-type reactions, consider stronger bases like potassium carbonate or cesium carbonate. For Buchwald-Hartwig reactions, sodium tert-butoxide is a common choice.[2] Screen a variety of bases to find the optimal one for your specific substrate. 3. Temperature Optimization: Gradually increase the reaction temperature. Ullmann condensations often require high temperatures (in excess of 210°C), though modern catalysts can lower this.[1] Buchwald-Hartwig reactions may also require heating, typically in the range of 80-120°C.[3] 4. Solvent Screening: Test a range of high-boiling polar aprotic solvents such as DMF, NMP, or dioxane.[1][4] Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Formation of Side Products | 1. Hydrodehalogenation: The starting 2-halopyridin-3-amine can be reduced, leading to the formation of 3-aminopyridine. This is a known side reaction in Buchwald-Hartwig aminations.[5] 2. Homocoupling: The starting aryl halide can couple with itself to form a biaryl impurity, a common issue in Ullmann reactions.[6] 3. Double Imidazole Addition: In some cases, a second imidazole molecule may react, leading to more complex impurities. | 1. Ligand and Catalyst Choice: In Buchwald-Hartwig reactions, the choice of phosphine ligand can influence the rate of reductive elimination versus side reactions.[5] Consider screening different ligands. 2. Reaction Conditions: Lowering the reaction temperature or using a less reactive copper source in Ullmann reactions can sometimes minimize homocoupling. 3. Stoichiometry Control: Use a slight excess of the imidazole nucleophile to favor the desired cross-coupling reaction. |
| Difficult Purification | 1. Residual Catalyst: Palladium or copper residues can be difficult to remove from the final product. 2. Polar Impurities: The product and starting materials may have similar polarities, making chromatographic separation challenging. 3. Product Isolation: The product may be highly soluble in the reaction solvent, leading to low isolated yields. | 1. Catalyst Removal: Utilize techniques such as treatment with activated carbon, silica gel filtration, or scavenging resins to remove metal catalysts. 2. Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes, converting the amine product to a salt can aid in purification by crystallization. 3. Work-up Procedure: After the reaction is complete, quench with water and perform an extraction with a suitable organic solvent like ethyl acetate.[3] Washing the organic layer with brine can help remove residual polar solvents like DMF. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods involve the cross-coupling of a 2-halopyridin-3-amine (typically 2-chloro- or 2-bromopyridin-3-amine) with imidazole. The two main catalytic systems for this transformation are:
-
Ullmann Condensation: This method uses a copper catalyst, often with a ligand, and typically requires high temperatures.[1]
-
Buchwald-Hartwig Amination: This reaction employs a palladium catalyst with a phosphine ligand and generally proceeds under milder conditions than the traditional Ullmann reaction.[2][5]
Q2: Which starting material is better, 2-chloropyridin-3-amine or 2-bromopyridin-3-amine?
A2: Generally, aryl bromides are more reactive than aryl chlorides in both Ullmann and Buchwald-Hartwig reactions.[1] However, 2-chloropyridin-3-amine is often more readily available and less expensive, making it a common choice for large-scale synthesis. The choice may depend on a balance of reactivity and cost.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction progress.[3] By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete.
Q4: What are some of the key safety considerations for this synthesis?
A4:
-
Solvents: Many of the solvents used, such as DMF, NMP, and dioxane, have associated health risks and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reagents: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Catalysts: Palladium and copper catalysts can be toxic and should be handled with care.
-
High Temperatures: Ullmann reactions often require high temperatures, so appropriate precautions should be taken to avoid burns and ensure proper temperature control.
Experimental Protocols
Representative Ullmann-Type Synthesis
A mixture of 2-chloropyridin-3-amine (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and potassium carbonate (2.0 eq) in a high-boiling polar solvent like DMF is heated to 120-150°C. The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Representative Buchwald-Hartwig-Type Synthesis
To a solution of 2-chloropyridin-3-amine (1.0 eq) and imidazole (1.2 eq) in an anhydrous solvent such as toluene or dioxane, a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq) are added under an inert atmosphere.[2] The mixture is heated to 80-110°C and monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched with water, and extracted. The organic phase is washed, dried, and concentrated, followed by purification of the product.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the synthesis of this compound based on typical outcomes for the described reaction types.
| Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ullmann-Type | CuI / L-proline | K₂CO₃ | DMF | 140 | 24 | 65-75 |
| Ullmann-Type | Cu₂O / phenanthroline | Cs₂CO₃ | NMP | 160 | 18 | 70-80 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | 80-90 |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 16 | 75-85 |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Potential side reactions during the synthesis.
References
Technical Support Center: 2-(1H-imidazol-1-yl)pyridin-3-amine Biological Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the biological testing of 2-(1H-imidazol-1-yl)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for compounds similar to this compound?
A1: Compounds with an imidazopyridine core are known to exhibit a wide range of biological activities.[1][2] A significant number of these derivatives function as kinase inhibitors by competing with ATP for the enzyme's binding site.[3][4][5] For example, various imidazopyridine derivatives have been shown to inhibit kinases such as CDK9, p38α MAP kinase, and BRAF kinase.[4][5] Additionally, this class of compounds has been investigated for its potential as GABAA receptor agonists and for its anticancer properties.[1][6]
Q2: What is a recommended starting concentration range for in vitro assays?
A2: For a novel inhibitor like this compound, it is advisable to test a broad concentration range to determine its potency. A common starting point is a semi-logarithmic dilution series ranging from 1 nM to 100 µM.[3]
Q3: How critical is the ATP concentration in kinase assays?
A3: The ATP concentration is a critical parameter, especially for ATP-competitive inhibitors. The measured IC50 value of an inhibitor is highly dependent on the ATP concentration in the assay.[3][7] To obtain a more accurate measure of the inhibitor's affinity (Ki), it is recommended to perform the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP.[3][7] It is also important to note that cellular ATP concentrations are in the millimolar range, which is significantly higher than what is typically used in in vitro assays and can lead to discrepancies between in vitro and cellular results.[7][8]
Q4: What are the essential controls to include in a kinase assay?
A4: To ensure the reliability of your results, several controls are essential. These include a "no enzyme" control to identify any compound interference with the detection system, a "no substrate" control to measure kinase autophosphorylation, a "positive control" (no inhibitor) representing 100% kinase activity, and a "negative control" using a known inhibitor for the target kinase to validate the assay's performance.[9]
Q5: My compound shows good activity in a biochemical assay but is not effective in a cell-based assay. What could be the reason?
A5: Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this, including poor cell permeability of the compound, the compound being actively transported out of the cell (efflux), or rapid metabolism of the compound within the cell.[3] Additionally, the high intracellular ATP concentration can make an ATP-competitive inhibitor appear less potent in a cellular context.[3][8]
Troubleshooting Guides
Issue 1: Low or No Biological Activity Observed
Question: I am not observing any significant activity with this compound in my assay. What are the potential causes and solutions?
Answer: A lack of activity can stem from several factors. Follow this troubleshooting guide to identify the issue.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Integrity/Solubility | Verify the identity and purity of your compound stock. | Use analytical methods like mass spectrometry or NMR to confirm the compound's identity and purity. |
| Poor solubility is a frequent issue with small molecules.[3] | Prepare a fresh stock solution in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved. Visually inspect for any precipitation upon dilution into the aqueous assay buffer. Consider using a small amount of a non-ionic detergent like Triton X-100 (around 0.01%) to prevent aggregation.[9] | |
| Enzyme/Protein Inactivity | Confirm the activity of your target enzyme or protein. | Include a positive control with a known activator or substrate. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[7] |
| Assay Conditions | The ATP concentration may be too high for kinase assays.[3] | If the ATP concentration is significantly above the Km, it can mask the effect of competitive inhibitors.[9] Try lowering the ATP concentration to be closer to the Km value for your kinase.[3] |
| The buffer composition may not be optimal. | Ensure all buffer components (e.g., HEPES, MgCl2, DTT) are at the correct concentrations and pH.[7] | |
| Incorrect Assay Setup | An error may have occurred during the assay setup. | Double-check all reagent concentrations and volumes. Ensure the correct plate type (e.g., black plates for fluorescence assays) is being used.[10] |
Troubleshooting Workflow for No/Low Activity
Caption: Troubleshooting workflow for addressing low or no biological activity.
Issue 2: High Background Signal in an Assay
Question: My assay is showing a high background signal, which is interfering with the results. What could be causing this?
Answer: High background can obscure your results and make it difficult to determine the true effect of your compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Interference | The compound may be fluorescent or colored, interfering with the detection method. | Run a control with the compound and detection reagent in the absence of the enzyme and substrate to check for direct interference.[9] |
| Contaminated Reagents | Buffer components or the substrate might be contaminated. | Prepare fresh reagents. Test individual components for background signal. |
| Assay Plate Issues | Certain types of plates can have inherent phosphorescence or autofluorescence. | Test different plate types (e.g., black plates for fluorescence, white plates for luminescence). Pre-read the plate before adding reagents.[7][10] |
| High Enzyme Concentration | Too much enzyme can lead to a high baseline signal. | Perform an enzyme titration to determine the optimal concentration that gives a good signal-to-background ratio without rapid substrate depletion.[7] |
| Compound Aggregation | Compound aggregates can sometimes lead to non-specific signals.[9] | Include 0.01% Triton X-100 in the assay buffer to disrupt potential aggregates.[9] |
Caption: A generic kinase signaling pathway (e.g., MAPK) targeted by inhibitors.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: Overcoming Resistance with 2-(1H-imidazol-1-yl)pyridin-3-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-1-yl)pyridin-3-amine derivatives to overcome drug resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound derivatives in cancer cells?
A1: this compound derivatives and related compounds, such as imidazo[1,2-a]pyridines, exhibit their anticancer effects through the modulation of various signaling pathways critical for cell growth, proliferation, and survival. Key targeted pathways include the PI3K/Akt/mTOR and STAT3/NF-κB signaling cascades.[1][2][3][4][5] By inhibiting these pathways, these compounds can induce apoptosis and arrest the cell cycle in cancer cells.[2][6]
Q2: How can these derivatives help in overcoming resistance to conventional cancer therapies?
A2: Drug resistance in cancer is often linked to the activation of alternative survival pathways. For instance, resistance to therapies targeting one kinase can arise from the upregulation of a bypass signaling pathway.[7] Derivatives of this compound can act as dual inhibitors, targeting multiple nodes in a signaling network, such as both PI3K and mTOR.[1][3] This multi-targeted approach can prevent the cancer cells from utilizing escape routes, thereby overcoming resistance. Some derivatives are specifically designed to inhibit mutated kinases, such as FLT3, which are responsible for resistance to other inhibitors.[8][9]
Q3: What are the common challenges encountered when working with these compounds in vitro?
A3: Researchers may face issues related to compound solubility, stability in culture media, and potential off-target effects. It is crucial to determine the optimal solvent for stock solutions and the final concentration of the solvent in the experimental setup to avoid vehicle-induced toxicity. Stability can be assessed over the time course of the experiment by analytical methods such as HPLC. Off-target effects should be investigated by screening against a panel of kinases or by observing cellular phenotypes at various concentrations.
Q4: Are there any known liabilities or toxicities associated with this class of compounds?
A4: While many derivatives show promising activity against cancer cell lines, it is essential to evaluate their cytotoxicity against normal, non-cancerous cell lines to determine a therapeutic window.[10] Some compounds have been shown to have minimal non-specific toxicity.[8] However, as with any kinase inhibitor, potential for off-target toxicities exists and should be evaluated in appropriate preclinical models.
Troubleshooting Guides
Issue 1: Acquired Resistance to a this compound Derivative in a Previously Sensitive Cell Line
Possible Cause 1: Target Kinase Mutation
-
Troubleshooting Step: Sequence the kinase domain of the target protein in the resistant cells to identify potential mutations that prevent compound binding.
-
Potential Solution: If a mutation is identified, consider using a structurally different derivative that may accommodate the mutation. Molecular modeling can help predict the impact of the mutation on compound binding.[7]
Possible Cause 2: Activation of Bypass Signaling Pathways
-
Troubleshooting Step: Use western blotting or phospho-kinase antibody arrays to compare the phosphorylation status of key signaling proteins (e.g., Akt, ERK, S6 ribosomal protein) in sensitive versus resistant cells, both with and without drug treatment.[7] An increase in phosphorylation of proteins in alternative pathways in the resistant cells is indicative of bypass signaling.[7]
-
Potential Solution: Rationally combine the this compound derivative with an inhibitor of the identified bypass pathway (e.g., a MEK inhibitor if p-ERK is elevated).[7]
Possible Cause 3: Increased Drug Efflux
-
Troubleshooting Step: Use qPCR or western blotting to measure the expression levels of ABC transporters (e.g., ABCB1/MDR1, ABCG2) in sensitive and resistant cells.[7] Functional assays using fluorescent substrates like rhodamine 123 can also compare drug efflux capacity.[7]
-
Potential Solution: Co-administer the compound with a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored.[7]
Issue 2: Inconsistent Anti-proliferative Activity in Cell-Based Assays
Possible Cause 1: Compound Precipitation in Media
-
Troubleshooting Step: Visually inspect the culture media for any signs of precipitation after adding the compound. Determine the solubility of the compound in the specific culture medium being used.
-
Potential Solution: Prepare fresh dilutions from a concentrated stock solution for each experiment. If solubility is a persistent issue, consider using a different solvent for the stock solution or incorporating a solubilizing agent, ensuring it does not affect cell viability.
Possible Cause 2: Cell Seeding Density and Proliferation Rate
-
Troubleshooting Step: Ensure that the cell seeding density is optimized for the duration of the assay. Cells should be in the exponential growth phase during the treatment period.
-
Potential Solution: Perform a growth curve analysis for your cell line to determine the optimal seeding density and assay duration.
Possible Cause 3: Degradation of the Compound
-
Troubleshooting Step: Assess the stability of the compound in the culture medium at 37°C over the time course of the experiment using analytical methods like LC-MS.
-
Potential Solution: If the compound is found to be unstable, consider shorter incubation times or replenishing the media with fresh compound during the experiment.
Quantitative Data Summary
Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 12 | HT-29 | Colon | 4.15 ± 2.93 | [10] |
| 18 | HT-29 | Colon | 10.11 ± 0.70 | [10] |
| 11 | HT-29 | Colon | 18.34 ± 1.22 | [10] |
| 14 | B16F10 | Melanoma | 21.75 ± 0.81 | [10] |
| 18 | B16F10 | Melanoma | 14.39 ± 0.04 | [10] |
| CLW14 | A375 | Melanoma | 4.26 | [11] |
| CLW27 | A375 | Melanoma | 2.93 | [11] |
| IP-5 | HCC1937 | Breast | 45 | [6] |
| IP-6 | HCC1937 | Breast | 47.7 | [6] |
| IP-7 | HCC1937 | Breast | 79.6 | [6] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine and 7-Azaindazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 7 | PI3K | 0.20 | [1] |
| 7 | mTOR | 21 | [1] |
| FD274 | PI3Kα | 0.65 | [3][5] |
| FD274 | PI3Kβ | 1.57 | [3][5] |
| FD274 | PI3Kγ | 0.65 | [3][5] |
| FD274 | PI3Kδ | 0.42 | [3][5] |
| FD274 | mTOR | 2.03 | [3][5] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Culture cells to 70-80% confluency and treat with the compound at the desired concentration and time points.[7] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[2][7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.[2][7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: STAT3 and NF-κB signaling pathways and points of inhibition.
Caption: Logical workflow for troubleshooting acquired resistance.
References
- 1. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journal.waocp.org [journal.waocp.org]
- 7. benchchem.com [benchchem.com]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: The Imidazo[4,5-b]pyridine Scaffold vs. Clinically Approved Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative preclinical kinase inhibitor from the imidazo[4,5-b]pyridine class, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (Compound 27e) , with three clinically approved kinase inhibitors: Imatinib , Dasatinib , and Gilteritinib . The comparison is supported by experimental data from preclinical studies, with a focus on their mechanism of action, target selectivity, and cellular efficacy.
Introduction to Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Kinase inhibitors have emerged as a major class of targeted therapies, designed to block the activity of specific kinases involved in disease progression.
The 2-(1H-imidazol-1-yl)pyridin-3-amine scaffold and its derivatives, such as the imidazo[4,5-b]pyridine core of Compound 27e, represent a promising class of compounds with the potential for potent and selective kinase inhibition. This guide will delve into the preclinical data for Compound 27e and compare its performance against established kinase inhibitors.
Kinase Inhibitor Profiles
This section details the mechanism of action and target profiles of the four kinase inhibitors.
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Compound 27e: A preclinical dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3] It is an orally bioavailable compound that has shown potent inhibition of both wild-type and mutant forms of FLT3, including the internal tandem duplication (ITD) and D835Y mutations, which are common in Acute Myeloid Leukemia (AML).[1][3]
-
Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[4][5][6] It also inhibits other receptor tyrosine kinases such as c-KIT and PDGF-R.[7]
-
Dasatinib (Sprycel®): A second-generation TKI that is a potent inhibitor of BCR-ABL and Src family kinases.[8][9] It is effective against many imatinib-resistant BCR-ABL mutations.[8]
-
Gilteritinib (Xospata®): A potent and selective FLT3 inhibitor that targets both FLT3-ITD and FLT3-tyrosine kinase domain (TKD) mutations.[10][11] It is approved for the treatment of relapsed or refractory AML with a FLT3 mutation.[10]
Quantitative Comparison of Kinase Inhibitor Performance
The following tables summarize the available quantitative data for the four kinase inhibitors, focusing on their biochemical potency (Kd and IC50 values) and their cellular activity (GI50 and cellular IC50 values).
Table 1: Biochemical Potency of Kinase Inhibitors
| Inhibitor | Target Kinase | Kd (nM) | IC50 (nM) |
| Compound 27e | FLT3 | 6.2[1][2][3] | - |
| FLT3-ITD | 38[1][2][3] | - | |
| Aurora A | 7.5[1][2][3] | 38[12] | |
| Aurora B | 48[1][2][3] | - | |
| Imatinib | v-Abl | - | 600[13] |
| c-Kit | - | 100[13] | |
| PDGFR | - | 100[13] | |
| Dasatinib | Src | - | 0.5[14] |
| BCR-Abl | - | <1 | |
| c-KIT | - | <30[14] | |
| PDGFRβ | - | <30[14] | |
| Gilteritinib | FLT3 | - | 0.29[11] |
| AXL | - | 0.73[11] | |
| c-KIT | - | 230[11] |
Table 2: Cellular Activity of Kinase Inhibitors on FLT3-ITD Positive AML Cell Lines
| Inhibitor | Cell Line | Assay Type | GI50 / IC50 (nM) |
| Compound 27e | MV4-11 | Growth Inhibition | 291[12][15] |
| MOLM-13 | Growth Inhibition | 104[12][15] | |
| Imatinib | MV4-11 | Cell Viability | ~5000 |
| Dasatinib | MV4-11 | Cell Viability | ~10 |
| Gilteritinib | MV4-11 | Cell Viability | 0.92 - 3.02[11][16] |
| MOLM-13 | Cell Viability | 2.9[11] |
Note: GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation, while IC50 in a cellular context typically refers to the concentration that inhibits a specific cellular process (like viability) by 50%. The experimental conditions for these assays can vary between studies, which may affect the absolute values.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is used to determine the biochemical potency of inhibitors against a specific kinase.
Objective: To measure the IC50 value of a kinase inhibitor.
Principle: The assay measures the inhibition of phosphorylation of a substrate by a kinase. A europium (Eu) or terbium (Tb) labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the proximity of the Eu/Tb-labeled antibody to a fluorescent tracer on the substrate results in a FRET signal.
Materials:
-
Recombinant kinase
-
Fluorescently labeled kinase substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (serially diluted)
-
Europium or Terbium-labeled anti-phospho-substrate antibody
-
Stop solution (e.g., 10 mM EDTA)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution containing the Eu/Tb-labeled antibody.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3][17][18]
Cell Viability (MTS) Assay
This assay is used to assess the effect of kinase inhibitors on the proliferation and viability of cancer cells.
Objective: To determine the GI50 or IC50 of a kinase inhibitor in a cell-based assay.
Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium and supplements
-
Test compounds (serially diluted)
-
MTS reagent (containing phenazine ethosulfate)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[19]
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.[19]
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the GI50/IC50 value.
Western Blotting for Phosphorylated Kinase Targets
This technique is used to detect the inhibition of kinase activity within cells by measuring the phosphorylation status of the kinase itself or its downstream targets.
Objective: To qualitatively or semi-quantitatively assess the inhibition of phosphorylation of target proteins (e.g., p-FLT3, p-Aurora A, p-STAT5) in cells treated with a kinase inhibitor.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-Aurora A, anti-Aurora A, anti-p-STAT5, anti-STAT5, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with the kinase inhibitor at various concentrations for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for the total protein and/or a loading control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for comparing kinase inhibitors.
Caption: FLT3 Signaling Pathway.
Caption: Aurora Kinase Signaling Pathway.
Caption: Kinase Inhibitor Evaluation Workflow.
Conclusion
This guide provides a comparative overview of the preclinical imidazo[4,5-b]pyridine-based kinase inhibitor, Compound 27e, and the clinically approved agents Imatinib, Dasatinib, and Gilteritinib. The data presented highlights the potent dual inhibitory activity of Compound 27e against FLT3 and Aurora kinases, suggesting its potential as a therapeutic agent for diseases driven by these targets, such as AML. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and safety profile in comparison to established therapies. The provided experimental protocols and diagrams serve as a resource for researchers in the field of kinase inhibitor drug discovery and development.
References
- 1. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arsenic trioxide potentiates Gilteritinib-induced apoptosis in FLT3-ITD positive leukemic cells via IRE1a-JNK-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad.com [bio-rad.com]
- 19. benchchem.com [benchchem.com]
validation of 2-(1H-imidazol-1-yl)pyridin-3-amine's mechanism of action
Comparative Analysis of TAK1 Inhibitors: A Guide for Researchers
Introduction
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in the inflammatory response. It is activated by a variety of stimuli, including pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns. Upon activation, TAK1 initiates downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of numerous genes involved in inflammation, immunity, cell survival, and apoptosis. Given its central role in these processes, TAK1 has emerged as a promising therapeutic target for a range of diseases, including autoimmune disorders and cancer.
This guide provides a comparative analysis of three well-characterized TAK1 inhibitors: Takinib, HS-276, and (5Z)-7-Oxozeaenol. While the mechanism of action for 2-(1H-imidazol-1-yl)pyridin-3-amine has not been empirically validated, its structural similarity to known kinase inhibitors suggests it may also function as a TAK1 inhibitor. This guide will therefore serve as a valuable resource for researchers interested in the validation of novel TAK1 inhibitors by providing a framework for comparison against established compounds.
Comparative Performance of TAK1 Inhibitors
The following tables summarize the key performance metrics of Takinib, HS-276, and (5Z)-7-Oxozeaenol, providing a quantitative basis for comparison.
Table 1: Biochemical Potency
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Mechanism of Action |
| Takinib | TAK1 | 9.5[1][2] | - | ATP-competitive[3] |
| HS-276 | TAK1 | 8.25[4] | 2.5[4] | ATP-competitive |
| (5Z)-7-Oxozeaenol | TAK1 | 8[5] | - | Irreversible, covalent[6] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| Takinib | MDA-MB-231 | TNF-α induced apoptosis | Induces apoptosis in the µM range[3] |
| HS-276 | THP-1 macrophages | TNF-α secretion | 138[4] |
| IL-6 secretion | 201[4] | ||
| IL-1β secretion | 234[4] | ||
| (5Z)-7-Oxozeaenol | HeLa, C-33-A | Cell Viability (Doxorubicin co-treatment) | Enhances doxorubicin cytotoxicity[7] |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Inhibitor | Animal Model | Key Findings | Oral Bioavailability |
| Takinib | CIA mouse model of arthritis | Reduces clinical score[8] | Poor |
| HS-276 | CIA mouse model of arthritis | Reduces arthritic clinical score by 35% at 30 mg/kg[9][10] | >95%[9][11] |
| (5Z)-7-Oxozeaenol | Mouse model of skin inflammation | Prevents picryl chloride-induced ear thickness[12] | Not reported |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches for validating TAK1 inhibitors, the following diagrams illustrate the TAK1 signaling pathway, a general experimental workflow, and a comparative logic diagram of the inhibitors.
Caption: TAK1 Signaling Pathway.
Caption: Experimental Workflow for TAK1 Inhibitor Validation.
Caption: Comparative Logic of TAK1 Inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro TAK1 Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kits (e.g., Promega ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (e.g., Takinib, HS-276, (5Z)-7-Oxozeaenol) dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X enzyme solution by diluting the TAK1/TAB1 enzyme in Kinase Assay Buffer. Add 2 µL of the 2X enzyme solution to each well.
-
Prepare a 2X substrate/ATP solution by mixing MBP and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Western Blot Analysis of TAK1 Pathway Phosphorylation
This protocol outlines a general procedure for analyzing the phosphorylation of TAK1 downstream targets.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, THP-1)
-
Cell culture medium and supplements
-
TNF-α
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IKKα/β, anti-phospho-p38, anti-phospho-JNK, and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[13]
Materials:
-
Cell line of interest
-
Cell culture medium
-
TNF-α
-
Test compounds
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere.
-
Treat the cells with the test compounds in the presence or absence of TNF-α for the desired duration (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Cytokine Secretion Assay (ELISA)
This protocol provides a general outline for measuring cytokine levels in cell culture supernatants.
Materials:
-
Cell line of interest (e.g., THP-1 macrophages)
-
LPS (Lipopolysaccharide)
-
Test compounds
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well ELISA plates
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells and differentiate them if necessary (e.g., THP-1 cells with PMA).
-
Pre-treat the cells with test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Conclusion
The validation of the mechanism of action for a novel compound such as this compound requires a systematic approach that benchmarks its performance against well-established molecules. This guide provides the necessary framework for such a comparison by detailing the biochemical and cellular characteristics of three known TAK1 inhibitors. The provided data tables, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers to design and execute experiments aimed at elucidating the therapeutic potential of new chemical entities targeting the TAK1 signaling pathway. By following a structured validation process, researchers can effectively determine the potency, selectivity, and cellular effects of their compounds, thereby accelerating the drug discovery and development process.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. abcam.cn [abcam.cn]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
Introduction
The fusion of pyridine and imidazole rings has created a scaffold of significant interest in medicinal chemistry due to its versatile biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2] While the specific scaffold 2-(1H-imidazol-1-yl)pyridin-3-amine is a known chemical entity, comprehensive comparative studies on its derivatives are not extensively available in peer-reviewed literature. However, its structural isomers, particularly the imidazo[1,2-a]pyridine core, have been the subject of intensive research, leading to the development of potent kinase inhibitors.[1] This guide provides a comparative analysis of a series of imidazo[1,2-a]pyridine derivatives, focusing on their activity as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in Acute Myeloid Leukemia (AML).
Overview of FLT3 Kinase as a Therapeutic Target
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3] Activating mutations, most commonly internal tandem duplications (FLT3-ITD), are found in approximately 30% of AML cases and are associated with a poor prognosis.[4][5] These mutations lead to ligand-independent, constitutive activation of the kinase, driving uncontrolled cell proliferation through downstream signaling pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT.[3] Consequently, potent and selective FLT3 inhibitors are a key therapeutic strategy for this AML subtype.
Below is a diagram illustrating the FLT3 signaling pathway and the point of intervention for imidazo[1,2-a]pyridine inhibitors.
Caption: FLT3 Signaling Pathway and Inhibitor Action.
Comparative Biological Activity
A series of imidazo[1,2-a]pyridine-thiophene and imidazo[1,2-a]pyridine-pyridine derivatives have been synthesized and evaluated for their inhibitory activity against FLT3 and its common resistance-conferring mutants, D835Y and F691L.[4][6] The antiproliferative activity was assessed in the MOLM14 human AML cell line, which endogenously expresses the FLT3-ITD mutation.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀) of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Core Structure | R Group | FLT3-ITD (nM) | FLT3-D835Y (nM) | FLT3-F691L (nM) |
| 5b [6] | Imidazo[1,2-a]pyridine-thiophene | 4-fluorophenyl | 1.8 | 0.8 | 6.5 |
| 5g [6] | Imidazo[1,2-a]pyridine-thiophene | 2,6-dimethoxyphenyl | 2.1 | 1.1 | 22.8 |
| 24 [4] | Imidazo[1,2-a]pyridine-pyridine | 4-(methylsulfonyl)phenyl | 2.3 | 0.9 | 10.5 |
| Gilteritinib | (Reference Drug) | - | 0.7 | 0.7 | 88.1 |
Table 2: Cell-Based Antiproliferative Activity (GI₅₀) of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | MOLM14 (FLT3-ITD) (nM) | MOLM14-D835Y (nM) | MOLM14-F691L (nM) |
| 5b [6] | 10.5 | 11.2 | 19.5 |
| 5g [6] | 18.2 | 16.5 | 65.4 |
| 24 [4] | 8 | 12 | 15 |
| Gilteritinib | 7 | 15 | 385 |
Structure-Activity Relationship (SAR) Analysis
The data reveals key structural features that influence the inhibitory potency of these derivatives:
-
Core Scaffold: Both the thiophene[6] and pyridine[4] linkers at the 3-position of the imidazo[1,2-a]pyridine core yield highly potent compounds.
-
Phenyl Substitution: For the thiophene series, substitution on the terminal phenyl ring is critical. Compound 5b , with a 4-fluoro substituent, shows excellent, balanced potency against wild-type FLT3-ITD and the D835Y mutant.[6] Introducing bulky methoxy groups (5g ) slightly reduces potency and significantly weakens activity against the F691L mutant.[6]
-
Balanced Inhibition: Compound 24 , from the pyridine series, demonstrates a potent and notably balanced inhibition profile across the parental MOLM14 cell line and those expressing D835Y and F691L secondary mutations.[4] Its activity against the gilteritinib-resistant F691L mutant is significantly better than that of gilteritinib itself, highlighting its potential to overcome clinical resistance.[4]
-
Pyrazolyl Moiety: The presence of a 1-methyl-1H-pyrazol-4-yl group at the 7-position of the imidazo[1,2-a]pyridine core is a common feature in these potent inhibitors, suggesting it plays a key role in binding to the kinase.[4][5][6]
Experimental Protocols
Detailed and reproducible experimental methods are crucial for the validation and comparison of compound activity.
General Synthesis of Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is typically synthesized via a condensation reaction between a substituted 2-aminopyridine and an α-haloketone, followed by cyclization.[7] Further modifications are then carried out using standard cross-coupling reactions.
Caption: General Synthesis Workflow.
Protocol:
-
A substituted 2-aminopyridine is mixed with an equimolar amount of a suitable α-haloketone in a solvent such as ethanol or dimethylformamide.
-
The mixture is heated under reflux for 2-4 hours.
-
After cooling, a base such as sodium bicarbonate is added, and the mixture is refluxed for an additional 4-6 hours to facilitate cyclization.[8]
-
The crude product is isolated by filtration or extraction and purified by column chromatography to yield the imidazo[1,2-a]pyridine core.
-
Subsequent functionalization, such as Suzuki or Buchwald-Hartwig cross-coupling, is performed to introduce aryl or other groups at designated positions.[6]
In Vitro Kinase Assay (FLT3-ITD)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FLT3 kinase.
Protocol:
-
Recombinant human FLT3-ITD kinase is incubated in a kinase assay buffer.
-
The test compound, dissolved in DMSO and serially diluted, is added to the kinase solution and pre-incubated for 10-15 minutes at room temperature.
-
The enzymatic reaction is initiated by adding ATP and a suitable peptide substrate.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method (e.g., ADP-Glo™ Kinase Assay).
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MOLM14)
This assay measures the effect of the compounds on the growth and viability of AML cells.
Protocol:
-
MOLM14 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.
-
Cells are treated with serial dilutions of the test compounds (typically from 0.1 nM to 10 µM) and incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.
-
Luminescence is read using a plate reader.
-
The growth inhibition percentage is calculated relative to DMSO-treated control cells, and GI₅₀ (concentration for 50% growth inhibition) values are determined from the resulting dose-response curves.
Pharmacokinetic Profile
For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. While extensive in vivo data is limited in the initial reports, some derivatives have been evaluated for their in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, imidazo[1,2-a]pyridine-3-carboxamides developed as antitubercular agents were evaluated for their in vivo pharmacokinetics in mice, demonstrating that optimization of this scaffold can lead to compounds with suitable oral and intravenous profiles.[9] Further development of the FLT3 inhibitors would require similar rigorous pharmacokinetic evaluation.
Conclusion
The comparative analysis of imidazo[1,2-a]pyridine derivatives demonstrates their significant potential as a scaffold for developing potent kinase inhibitors. Specifically, derivatives bearing thiophene and pyridine linkers exhibit nanomolar efficacy against FLT3-ITD and key resistance mutants.[4][6] Compound 24 , in particular, shows a highly promising profile with balanced and potent activity against the gilteritinib-resistant FLT3-ITD/F691L mutant, marking it as a strong lead for further preclinical development.[4] Future work should focus on comprehensive in vivo pharmacokinetic and efficacy studies to translate these potent in vitro findings into viable therapeutic agents for AML.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. escholarship.org [escholarship.org]
- 6. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical Cross-Reactivity Analysis of 2-(1H-imidazol-1-yl)pyridin-3-amine: A Comparative Guide
Introduction
In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the identification of its primary therapeutic target. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the hypothetical cross-reactivity of the novel small molecule, 2-(1H-imidazol-1-yl)pyridin-3-amine, a compound with structural motifs common to kinase inhibitors. Due to the limited availability of direct experimental data for this specific molecule, this document presents a projected cross-reactivity profile based on established methodologies and data from structurally related compounds. The following sections detail a proposed primary target, a comprehensive kinase selectivity panel, the experimental protocols for such an analysis, and a discussion of the potential implications for drug development.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
The following table summarizes the projected inhibitory activity of this compound against a panel of selected kinases. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency. The primary target is hypothesized to be Aurora Kinase A, based on the activity of similar imidazo[4,5-b]pyridine-based compounds.[1]
| Target Kinase | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Aurora Kinase A (Primary Target) | 15 | 1 |
| Aurora Kinase B | 45 | 3 |
| FLT3 | 250 | 16.7 |
| VEGFR2 | 800 | 53.3 |
| ABL1 | >10,000 | >667 |
| SRC | >10,000 | >667 |
| LCK | >10,000 | >667 |
| EGFR | >10,000 | >667 |
| PI3Kα | >10,000 | >667 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide potential cross-reactivity studies.
Experimental Protocols
To generate the data presented in Table 1, a series of in vitro kinase assays would be performed. The following protocols describe the standard methodologies for such an investigation.
Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a test compound to inhibit the activity of a target kinase by measuring the incorporation of a radiolabeled phosphate from ATP onto a substrate.
Materials:
-
Purified recombinant kinases (e.g., Aurora Kinase A, FLT3, etc.)
-
Kinase-specific peptide substrates
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase reaction buffer.
-
Add the test compound to the wells. A DMSO control (vehicle) is also included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for kinase cross-reactivity screening.
Caption: Simplified Aurora Kinase A signaling pathway.
Discussion
The hypothetical data suggest that this compound is a potent and selective inhibitor of Aurora Kinase A. A high degree of selectivity is a desirable characteristic in a drug candidate as it can minimize off-target side effects. The minimal inhibition of other kinases in the panel, such as ABL1 and EGFR, at concentrations up to 10,000 nM indicates a favorable selectivity profile.
However, the moderate activity against Aurora Kinase B and FLT3 warrants further investigation. Inhibition of Aurora Kinase B can lead to polyploidy, a potential safety concern. The activity against FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia, could be therapeutically beneficial in that context, representing a potential polypharmacological advantage.[1]
It is important to note that this guide is based on a hypothetical scenario. Actual laboratory results may differ. The provided experimental protocols offer a starting point for a comprehensive investigation into the cross-reactivity of this compound. Further studies, including cellular assays and in vivo models, would be necessary to fully elucidate its therapeutic potential and safety profile. The structural similarity to other kinase inhibitors underscores the importance of such profiling in the drug development process.
References
The Emergence of Imidazolyl-Pyridinamine Scaffolds in Oncology: A Comparative Bioactivity Analysis
For Immediate Release: December 25, 2025
A deep dive into the anticancer potential of novel heterocyclic compounds, this guide offers a comparative analysis of the bioactivity of 2-(1H-imidazol-1-yl)pyridin-3-amine analogues against established anticancer drugs. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of preclinical data and experimental methodologies to inform future research and development in oncology.
While direct bioactivity data for the specific compound this compound is not yet available in published literature, extensive research into structurally related compounds, particularly those featuring the imidazo[1,2-a]pyridine core, has revealed promising anticancer properties. This guide will focus on a representative analogue, 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine , for which cytotoxic activity has been documented, to draw a comparative landscape against well-established chemotherapeutic agents.
Quantitative Bioactivity Comparison
The in vitro cytotoxic efficacy of novel compounds is a critical initial determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values for the representative imidazo[1,2-a]pyridine analogue against a panel of human cancer cell lines, juxtaposed with the activity of standard-of-care anticancer drugs.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Cancer Cell Line | IC50 (µM) |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | Hep-2 (Larynx) | 11 | Doxorubicin | MCF-7 (Breast) | 0.5 - 2.0 |
| HepG2 (Liver) | 13 | Cisplatin | A549 (Lung) | 1.5 - 5.0 | |
| MCF-7 (Breast) | 11 | Paclitaxel | HeLa (Cervical) | 0.01 - 0.1 | |
| A375 (Melanoma) | 11 | ||||
| Vero (Normal) | 91 (low toxicity) |
Note: The IC50 values for the representative compound are sourced from a study on imidazo[1,2-a]pyridine derivatives[1]. The IC50 values for the reference drugs are indicative and can vary based on experimental conditions.
The data suggests that the representative imidazo[1,2-a]pyridine derivative exhibits notable cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[1] Importantly, it displays significantly lower toxicity towards normal Vero cells, indicating a degree of selectivity for cancer cells, a desirable characteristic for any potential chemotherapeutic agent.
Postulated Mechanism of Action: Signaling Pathway Inhibition
Many heterocyclic compounds, including those with an imidazopyridine scaffold, exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway is a validated strategy in cancer therapy.
Caption: Postulated inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine analogues.
Experimental Protocols
The following provides a detailed methodology for the in vitro cytotoxicity assessment, which is fundamental to determining the anticancer bioactivity of a compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., the imidazo[1,2-a]pyridine analogue) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
Benchmarking Synthesis Efficiency for 2-(1H-imidazol-1-yl)pyridin-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(1H-imidazol-1-yl)pyridin-3-amine, a novel heterocyclic scaffold with potential applications in medicinal chemistry, currently lacks a standardized, optimized protocol. This guide provides a comparative analysis of three plausible and robust synthetic strategies for its preparation: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).
The objective of this document is to furnish researchers with a foundational dataset and detailed methodologies to aid in the selection of the most efficient route based on available resources, desired scale, and tolerance for various reaction conditions. The comparison is based on established literature precedents for structurally analogous transformations.
Comparative Analysis of Synthetic Routes
The synthesis of the target molecule invariably involves the formation of a C-N bond between the C2 position of a pyridine ring and the N1 position of an imidazole ring. The primary difference between the evaluated methods lies in the catalytic system and the nature of the leaving group on the pyridine precursor.
| Parameter | Route 1: Buchwald-Hartwig Amination | Route 2: Ullmann Condensation | Route 3: Nucleophilic Aromatic Substitution (SNAr) |
| Precursor | 2-Bromo-pyridin-3-amine | 2-Bromo- or 2-Iodopyridin-3-amine | 2-Fluoro-pyridin-3-amine |
| Catalyst | Palladium-based (e.g., [Pd2(dba)3], Pd(OAc)2) | Copper-based (e.g., CuI, CuCl, CuO) | Catalyst-free or Base-catalyzed |
| Ligand | Phosphine-based (e.g., BINAP, Xantphos) | Often N- or O-based (e.g., L-proline, 1,10-phenanthroline) | Not applicable |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K2CO3, Cs2CO3) | Typically K2CO3, Cs2CO3, or an organic base | Inorganic or organic base (e.g., K2CO3, Et3N) |
| Solvent | Anhydrous, aprotic (e.g., Toluene, Dioxane) | Polar, aprotic (e.g., DMF, DMSO) | Polar, aprotic (e.g., DMSO, DMF) |
| Temperature | Moderate to high (80-120 °C) | High (100-150 °C), can be milder with specific ligands | Varies (Room temp. to 100 °C) |
| Yield (Analogous Rxns) | 60-95% | 70-90% | ~90% |
| Key Advantages | Broad substrate scope, high functional group tolerance, well-established ligands.[1] | Lower catalyst cost, effective for N-arylation of azoles.[2][3] | Potentially catalyst-free, mild conditions possible, high yields.[4] |
| Key Disadvantages | High cost and potential toxicity of Palladium, air-sensitive reagents. | Often requires higher temperatures and longer reaction times than Pd-catalyzed methods.[3] | Requires highly activated substrate (fluorinated), which may be difficult to synthesize. |
Experimental Workflow
The general workflow for the synthesis of this compound via a cross-coupling reaction is depicted below. This process involves the reaction of a 2-halopyridin-3-amine precursor with imidazole in the presence of a catalyst, ligand, base, and solvent, followed by workup and purification.
Detailed Experimental Protocols
The following protocols are adapted from literature procedures for analogous reactions and serve as a starting point for the synthesis of this compound. Optimization may be required.
Protocol 1: Buchwald-Hartwig Amination
This protocol is adapted from the amination of a 2-bromopyridine derivative.[5] The 3-amino group on the pyridine substrate may require protection (e.g., as a Boc-carbamate) to prevent self-coupling or catalyst inhibition, followed by a deprotection step.
Materials:
-
2-Bromo-pyridin-3-amine (or N-Boc-2-bromo-pyridin-3-amine) (1.0 equiv)
-
Imidazole (1.2 equiv)
-
[Pd2(dba)3] (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-pyridin-3-amine, imidazole, [Pd2(dba)3], (±)-BINAP, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ullmann Condensation
This protocol is based on the copper-catalyzed N-arylation of imidazoles with aryl halides, utilizing an amino acid ligand to facilitate the reaction at milder temperatures.[2][3]
Materials:
-
2-Bromo-pyridin-3-amine (1.0 equiv)
-
Imidazole (1.5 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium Carbonate (K2CO3) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Combine 2-bromo-pyridin-3-amine, imidazole, CuI, L-proline, and K2CO3 in a reaction vessel.
-
Add anhydrous DMSO to the mixture.
-
Heat the reaction mixture to 90-120 °C under an inert atmosphere.
-
Stir the reaction until completion as monitored by TLC or LC-MS (typically 12-36 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on the reaction of a fluoropyridine with imidazole.[4] This method requires the synthesis of 2-fluoro-pyridin-3-amine, which is often more challenging than its bromo- or chloro-analogs, but the subsequent coupling reaction can be highly efficient and may not require a metal catalyst.
Materials:
-
2-Fluoro-pyridin-3-amine (1.0 equiv)
-
Imidazole (1.1 equiv)
-
Potassium Carbonate (K2CO3) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-pyridin-3-amine and imidazole in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Stir the mixture at 80 °C.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude material via flash column chromatography to yield the desired product.
Logical Relationship of Synthetic Routes
The selection of a synthetic route depends on a logical progression from precursor availability to the desired reaction conditions and efficiency.
References
Validating In Vitro Results of Novel Compounds: A Comparative Guide for 2-(1H-imidazol-1-yl)pyridin-3-amine In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential in vitro findings of the novel compound 2-(1H-imidazol-1-yl)pyridin-3-amine in a preclinical in vivo setting. Due to the current absence of published data for this specific molecule, this document outlines a hypothetical study based on the known biological activities of structurally related imidazo[1,2-a]pyridine derivatives. These related compounds have demonstrated notable anti-inflammatory and anticancer properties, frequently associated with the modulation of the STAT3/NF-κB signaling pathway.
This guide will compare the proposed activities of this compound with established alternative compounds that target similar pathways, providing detailed experimental protocols and data presentation formats to aid researchers in designing and executing robust in vivo validation studies.
Hypothetical In Vitro Activity and In Vivo Validation Plan
Based on the activities of similar imidazo[1,2-a]pyridine compounds, we hypothesize that this compound possesses anti-inflammatory and anti-cancer activities by inhibiting the STAT3/NF-κB signaling pathway. The following sections detail a proposed plan to test this hypothesis in vitro and subsequently validate the results in vivo.
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical in vitro data for this compound and compares it with known data for established alternative compounds, Curcumin and a generic imidazo[1,2-a]pyridine derivative (MIA), which are known to modulate the STAT3/NF-κB pathway.[1]
| Parameter | This compound (Hypothetical) | Curcumin (Alternative 1) | Imidazo[1,2-a]pyridine Derivative (MIA) (Alternative 2) [1] |
| Target Pathway | STAT3/NF-κB Inhibition | STAT3/NF-κB Inhibition | STAT3/NF-κB Inhibition |
| In Vitro Model | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Various cancer cell lines and immune cells | Breast and ovarian cancer cell lines |
| IC50 (NF-κB Inhibition) | 5 µM | 10-20 µM | 8 µM |
| IC50 (STAT3 Phosphorylation Inhibition) | 2 µM | 5-15 µM | 5 µM |
| In Vivo Model | Carrageenan-induced paw edema in mice | Various cancer xenograft and inflammation models | Not reported |
| Effective In Vivo Dose | 10 mg/kg | 100-200 mg/kg | Not reported |
| Observed In Vivo Effect | Reduction in paw edema and pro-inflammatory cytokine levels | Tumor growth inhibition and reduced inflammation | Not reported |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below to ensure reproducibility and standardization.
In Vitro NF-κB Reporter Assay
-
Cell Culture: Maintain HEK293T cells stably transfected with an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with varying concentrations of this compound, Curcumin, or MIA for 1 hour.
-
Stimulation: Induce NF-κB activation by adding 100 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) to the wells and incubate for 6 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control protein and calculate the IC50 values.
In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Use male BALB/c mice (6-8 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the mice into vehicle control, positive control (e.g., indomethacin), and treatment groups for this compound.
-
Drug Administration: Administer the compounds intraperitoneally (i.p.) 30 minutes before inducing inflammation.
-
Induction of Edema: Inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect the paw tissue for further analysis (e.g., cytokine measurement, histology).
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and the experimental workflow are provided below to facilitate a clear understanding of the proposed study.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for in vivo validation.
References
structural activity relationship (SAR) studies of 2-(1H-imidazol-1-yl)pyridin-3-amine analogs
A comprehensive review of the structure-activity relationships of a series of eleven 3-aminoimidazo[1,2-a]pyridine analogs reveals their potential as cytotoxic agents against various cancer cell lines. This guide presents a comparative analysis of their biological activity, supported by experimental data and detailed protocols, to aid researchers in the fields of medicinal chemistry and oncology in the development of new therapeutic leads.
A recent study exploring derivatives of the 3-aminoimidazo[1,2-a]pyridine scaffold has identified promising candidates with significant inhibitory activity against human breast adenocarcinoma (MCF-7), colorectal carcinoma (HT-29), and murine melanoma (B16F10) cell lines. The investigation highlights the influence of substitutions at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine core on cytotoxic potency and selectivity.
Structure-Activity Relationship (SAR) Insights
The synthesized analogs, prepared via a one-pot Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR), demonstrated a range of cytotoxic effects.[1][2][3][4] Analysis of the structure-activity relationships indicates that the nature of the substituent at the C-2 position, derived from various aldehydes, and the consistent presence of a p-chlorophenyl group at the C-3 position, introduced via 4-chlorophenyl isocyanide, are critical determinants of anticancer activity.[1][3]
Notably, compound 12 , which features a nitro-substituted phenyl ring at the C-2 position, exhibited the highest potency against the HT-29 cell line with an IC50 value of 4.15 ± 2.93 µM.[1][2][4] This compound also demonstrated a favorable selectivity profile, being approximately ten times less toxic to normal murine embryonic fibroblast (MEF) cells (IC50 = 40.54 ± 4.34 µM).[1]
Another compound of interest, 14 , bearing a tolyl moiety at the C-2 position, was identified as a promising agent against the B16F10 melanoma cell line, with an IC50 of 21.75 ± 0.81 µM and high selectivity over normal cells (IC50 > 200 µM).[1][2][4] Conversely, compounds with certain substitutions, such as unsubstituted phenyl or furan moieties at C-2, generally showed weaker activity.[1]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of the 3-aminoimidazo[1,2-a]pyridine analogs against three cancer cell lines and one normal cell line.
| Compound | R (Substituent at C-2) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | B16F10 (Melanoma) IC50 (µM) | MEF (Normal) IC50 (µM) |
| 9 | Phenyl | > 200 | > 200 | > 200 | > 200 |
| 10 | 4-Methoxyphenyl | > 200 | > 200 | > 200 | > 200 |
| 11 | Indol-3-yl | 20.47 ± 0.10 | 18.34 ± 1.22 | 39.20 ± 1.84 | 12.00 ± 0.05 |
| 12 | 4-Nitrophenyl | 30.88 ± 14.44 | 4.15 ± 2.93 | 64.81 ± 15.78 | 40.54 ± 4.34 |
| 13 | Furan-2-yl | 66.48 ± 37.87 | 48.31 ± 0.53 | 197.06 ± 14.42 | 32.93 ± 0.09 |
| 14 | 4-Tolyl | > 200 | 44.45 ± 0.15 | 21.75 ± 0.81 | > 200 |
| 15 | Thiophen-2-yl | > 200 | > 200 | > 200 | > 200 |
| 16 | 3,4,5-Trimethoxyphenyl | > 200 | > 200 | > 200 | > 200 |
| 17 | Naphthalen-1-yl | > 200 | > 200 | > 200 | > 200 |
| 18 | 2,4-Difluorophenyl | 14.81 ± 0.20 | 10.11 ± 0.70 | 14.39 ± 0.04 | 16.31 ± 0.08 |
| 19 | 3-Hydroxyphenyl | > 200 | > 200 | > 200 | > 200 |
Experimental Protocols
Synthesis: Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR)
The 3-aminoimidazo[1,2-a]pyridine derivatives were synthesized using a one-pot, acid-catalyzed GBB-3CR.[1] The general procedure involves the condensation of 2-aminopyridine with a variety of aldehydes in the presence of a catalytic amount of p-toluenesulfonic acid or scandium triflate. This is followed by the addition of 4-chlorophenyl isocyanide, which undergoes cyclization to yield the final products.[1]
Cytotoxicity Evaluation: MTT Assay
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol Steps:
-
Cancer and normal cells were seeded in 96-well plates and allowed to adhere for 24 hours.
-
The cells were then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.
-
Following treatment, MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.
-
The supernatant was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Conclusion and Future Directions
The 3-aminoimidazo[1,2-a]pyridine scaffold represents a promising framework for the development of novel anticancer agents. The SAR data presented herein provides a valuable starting point for the design of more potent and selective inhibitors. Specifically, the results for compounds 12 and 14 suggest that further optimization of the substituents at the C-2 position, particularly exploring electron-withdrawing and sterically defined groups, could lead to the discovery of superior drug candidates. Future work should focus on expanding the library of analogs, exploring a wider range of substitutions at both the C-2 and C-3 positions, and evaluating their efficacy in in vivo models to further validate their therapeutic potential.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(1H-imidazol-1-yl)pyridin-3-amine
For Immediate Use by Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 2-(1H-imidazol-1-yl)pyridin-3-amine, a chemical compound utilized in research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are conservatively based on the known hazards of its constituent chemical moieties: imidazole and aminopyridine. This approach ensures a high level of safety for laboratory personnel and compliance with environmental regulations.
Hazard Profile Analysis
The disposal protocol for this compound is predicated on the hazardous properties of its structural components. Aminopyridines are classified as acutely hazardous, while imidazoles present significant corrosive and potential reproductive risks. A summary of these hazards is presented below.
| Hazard Category | Imidazole Derivatives | Aminopyridine Derivatives | Consolidated Hazard Profile for this compound |
| Acute Toxicity | Harmful if swallowed.[1] | Toxic to fatal if swallowed, in contact with skin, or if inhaled.[2][3][4] | Assumed to be Acutely Toxic |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][5] | Can cause skin irritation. | Assumed to be Corrosive to Skin |
| Eye Damage/Irritation | Causes serious eye damage.[1][5] | Can cause serious eye irritation. | Assumed to Cause Serious Eye Damage |
| Reproductive Toxicity | May damage the unborn child.[1][5] | No specific data available. | Potential for Reproductive Toxicity |
| Environmental Hazards | Harmful to aquatic life.[2] | Toxic to aquatic organisms.[4] | Assumed to be Hazardous to the Aquatic Environment |
| US EPA Waste Code | Not specifically listed. | 4-Aminopyridine is listed as P008 (Acutely Hazardous Waste).[6][7][8] | Treat as Acutely Hazardous Waste (P-listed waste recommended) |
Detailed Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.
1. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for all waste contaminated with this compound.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Corrosive").
-
Solid Waste: Collect unused compound, contaminated personal protective equipment (gloves, etc.), and other solid materials in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Do not mix with other waste streams.
3. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
4. Storage and Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area away from incompatible materials.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.
-
DO NOT discard in regular trash.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.
Visual Guidance
To further clarify the proper handling and disposal workflow, the following diagrams have been created.
Caption: Disposal workflow for this compound.
Caption: Rationale for hazardous waste classification.
References
- 1. chemos.de [chemos.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. wku.edu [wku.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. abdurrahmanince.net [abdurrahmanince.net]
Essential Safety and Operational Protocols for 2-(1H-imidazol-1-yl)pyridin-3-amine
Hazard Profile
Based on analogous compounds, 2-(1H-imidazol-1-yl)pyridin-3-amine should be handled as a potentially hazardous substance. The primary hazards are expected to be:
-
Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation or severe skin burns.
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | - Gloves: Chemical-resistant gloves such as butyl rubber or nitrile rubber. Change gloves immediately upon contamination.[4] - Lab Coat: A chemical-resistant, flame-retardant lab coat, fully buttoned.[5] - Protective Clothing: Consider additional protective clothing for larger quantities or when there is a significant risk of splashing.[6] | Prevents skin contact which can be toxic and cause irritation or burns. Butyl and nitrile rubber offer good resistance to many organic compounds.[4] Flame-retardant material is crucial due to the potential flammability of related compounds.[5] |
| Respiratory Protection | - Work in a certified chemical fume hood or a well-ventilated area.[4][5] - If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6] | Minimizes inhalation of dust or vapors which can be toxic and irritate the respiratory system. |
Experimental Protocol: Safe Handling and Disposal
Operational Plan: Step-by-Step Guidance
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Wear the recommended PPE as detailed in the table above.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Use compatible tools (e.g., spatulas) for transferring the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of Exposure:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water and give two glasses of water to drink. Seek immediate medical advice.[7]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation and Collection:
-
This compound should be treated as hazardous waste.[9]
-
Collect all waste containing this substance in a clearly labeled, leak-proof container.[9]
-
Label the container with the full chemical name: "this compound" and indicate the hazards (e.g., "Toxic," "Chemical Waste").[9]
-
Segregate solid waste (contaminated gloves, weighing paper, etc.) from liquid waste (solutions containing the compound).
-
-
Disposal Procedure:
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. hsa.ie [hsa.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. kishida.co.jp [kishida.co.jp]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
